2-(2-Aminobenzamido)benzoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-[(2-aminobenzoyl)amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c15-11-7-3-1-5-9(11)13(17)16-12-8-4-2-6-10(12)14(18)19/h1-8H,15H2,(H,16,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FECNOIODIVNEKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60210103 | |
| Record name | 2-((2-Aminobenzoyl)amino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60210103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
612-34-0 | |
| Record name | 2-Amino-N-(2-carboxyphenyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=612-34-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-((2-Aminobenzoyl)amino)benzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612340 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-((2-Aminobenzoyl)amino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60210103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(2-aminobenzoyl)amino]benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.369 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Physical Properties and Characterization of N-(2-Carboxyphenyl)anthranilamide
A Technical Guide for Drug Development & Synthesis
Executive Summary
N-(2-Carboxyphenyl)anthranilamide, formally known as 2-(2-aminobenzamido)benzoic acid (CAS 612-34-0), is a critical pharmacophore and synthetic intermediate in the development of quinazolinone-based therapeutics and the natural alkaloid tryptanthrin. Its unique structure—comprising two anthranilic acid moieties linked by an amide bond—endows it with specific reactivity patterns, most notably a propensity for thermal cyclodehydration.
This guide provides a comprehensive analysis of its physical properties, spectroscopic signature, and stability profile. It is designed to support researchers in optimizing synthetic routes, characterizing impurities, and utilizing this scaffold in medicinal chemistry campaigns.
Chemical Identity & Structural Parameters
The compound exists as a zwitterionic-capable species due to the presence of both a basic primary amine and an acidic carboxylic acid.
| Parameter | Data |
| IUPAC Name | 2-[(2-Aminobenzoyl)amino]benzoic acid |
| Common Synonyms | N-(2-Carboxyphenyl)anthranilamide; Mono-anhydro-bis-anthranilic acid |
| CAS Registry Number | 612-34-0 |
| Molecular Formula | |
| Molecular Weight | 256.26 g/mol |
| SMILES | Nc1ccccc1C(=O)Nc2ccccc2C(=O)O |
| InChI Key | FECNOIODIVNEKI-UHFFFAOYSA-N |
Physical Properties
Accurate physical property data is essential for handling and formulation. Note the thermal behavior, which is non-trivial due to intramolecular reactivity.
3.1 Fundamental Constants
| Property | Value / Observation | Context & Notes |
| Appearance | White to off-white crystalline powder | May darken upon oxidation of the primary amine. |
| Melting Point | 203 – 205 °C (dec.) | Critical: Higher values (e.g., ~239 °C) often indicate prior thermal cyclization to 2-(2-aminophenyl)-4H-3,1-benzoxazin-4-one or tryptanthrin derivatives during the measurement. |
| Solubility (Aq) | Low (< 0.1 mg/mL at pH 7) | Soluble in alkaline buffers (pH > 8.5) as the carboxylate salt. |
| Solubility (Org) | High in DMSO, DMF; Moderate in MeOH, EtOH | Poor solubility in non-polar solvents (Hexane, Toluene). |
| pKa (Acid) | ~3.5 – 4.0 (Carboxylic acid) | Estimated based on anthranilic acid derivatives. |
| pKa (Base) | ~2.5 (Aniline nitrogen) | Weakly basic due to electron-withdrawing amide group. |
3.2 Thermal Instability & Cyclization
Unlike simple amides, N-(2-carboxyphenyl)anthranilamide is thermally labile. Upon heating above 180°C (or in the presence of dehydrating agents like
-
Pathway A: Formation of 2-(2-aminophenyl)-4H-3,1-benzoxazin-4-one.
-
Pathway B: Further condensation to Quinazolinone derivatives.
Figure 1: Thermal instability pathway. The compound readily dehydrates to form heterocyclic scaffolds, complicating melting point determination.
Spectroscopic Characterization
To validate identity and purity, the following spectroscopic signals are diagnostic.
4.1 Proton NMR (
-NMR) in DMSO-
The spectrum is characterized by the asymmetry of the two phenyl rings—one acting as the anthranilic acid moiety (acceptor) and the other as the anthraniloyl moiety (donor).
-
11.5 – 12.5 ppm (1H, s, broad): Carboxylic acid
. (May exchange with water). -
10.5 – 11.0 ppm (1H, s): Amide
. This downfield shift indicates hydrogen bonding with the adjacent carbonyl or carboxylate. - 7.8 – 8.5 ppm (2H, m): Aromatic protons ortho to the carbonyl groups (Deshielded).
- 6.5 – 7.5 ppm (6H, m): Remaining aromatic protons.
-
5.0 – 6.5 ppm (2H, s, broad): Primary amine
. Shift varies with concentration and water content.
4.2 Mass Spectrometry (ESI-MS)
-
Positive Mode (
): m/z 257.1 -
Fragmentation: Loss of water (
, m/z 239) is common in the source, corresponding to the benzoxazinone ion.
Synthesis & Purification Protocols
The synthesis of N-(2-carboxyphenyl)anthranilamide is a classic example of nucleophilic acyl substitution using isatoic anhydride, a "green" reagent that releases only
5.1 Synthetic Route (Isatoic Anhydride Method)
This method avoids the use of corrosive thionyl chloride and minimizes impurity formation.
Figure 2: Synthesis via Isatoic Anhydride. Reaction is driven by the release of carbon dioxide gas.
5.2 Protocol: Preparation of this compound
Reagents: Isatoic anhydride (1.0 eq), Anthranilic acid (1.0 eq), Sodium Carbonate (
-
Dissolution: Dissolve anthranilic acid (13.7 g, 0.1 mol) and
(10.6 g, 0.1 mol) in water (150 mL) at 50°C. Ensure complete dissolution to form sodium anthranilate. -
Addition: Slowly add isatoic anhydride (16.3 g, 0.1 mol) in small portions over 30 minutes. Note: Vigorous
evolution will occur. -
Reaction: Stir the mixture at 50–60°C for 2 hours. The solution typically remains clear or slightly turbid.
-
Work-up: Cool the solution to room temperature. Acidify carefully with 2M HCl to pH ~3-4.
-
Precipitation: The product precipitates as a white solid. Stir for 30 minutes to ensure complete crystallization.
-
Purification: Filter the solid and wash copiously with cold water to remove inorganic salts. Recrystallize from Ethanol/Water (80:20) if high purity (>99%) is required.
-
Drying: Dry under vacuum at 45°C. Do not exceed 60°C to prevent cyclization.
References
-
Sigma-Aldrich. Product Specification: this compound (CAS 612-34-0).[1]
-
Mao, Z., et al. (2012). "Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III)-Catalyzed Amidation." PMC / NIH.
-
ChemicalBook. CAS 612-34-0 Physical Properties and MSDS.
-
Bergman, J., et al. (1987).[2] "The chemistry of tryptanthrin and its derivatives." Tetrahedron. (Cited for hydrolysis pathway).[2]
Sources
Technical Whitepaper: Physicochemical Profiling of 2-(2-Aminobenzamido)benzoic Acid
This technical guide details the physicochemical characterization of 2-(2-Aminobenzamido)benzoic acid , a critical intermediate in the synthesis of quinazolinone-based pharmacophores.[1]
CAS: 612-34-0 | Formula:
Executive Summary
This compound (also known as N-anthraniloylanthranilic acid) serves as a pivotal "dimer" intermediate in medicinal chemistry.[1] While structurally simple, its physical characterization is complicated by its tendency to undergo intramolecular cyclization upon heating.[1] This guide provides authoritative data on its melting point and density, distinguishes between its stable and cyclized forms, and outlines robust protocols for its identification in drug development pipelines.[1]
Chemical Identity & Structural Context
The compound consists of two anthranilic acid units linked via an amide bond.[1] It acts as a nucleophilic precursor that readily cyclizes to form dianthranilide or quinazolinone derivatives under dehydration conditions.[1]
| Attribute | Detail |
| IUPAC Name | 2-[(2-Aminobenzoyl)amino]benzoic acid |
| Common Synonyms | N-Anthraniloylanthranilic acid; Mono-anthraniloyl-anthranilic acid |
| CAS Number | 612-34-0 |
| Molecular Weight | 256.26 g/mol |
| SMILES | NC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)O |
Physicochemical Properties: The Core Data
Melting Point Characterization
The melting point of this compound is a function of purity and heating rate due to its thermal instability.
-
Primary Experimental Value: 203 – 204 °C (Standard Purity) [1].
-
Secondary/Cyclized Value: Literature sources citing ~239 °C often refer to the in situ formation of the cyclized dehydration product (dianthranilide) or a specific polymorph formed at high thermal gradients [2].[1]
Technical Insight: Unlike stable carboxylic acids, this compound exhibits a reactive melt .[1] Upon reaching ~200°C, the free amine performs an intramolecular nucleophilic attack on the carboxylic acid (or activated ester), eliminating water.
-
Implication: Differential Scanning Calorimetry (DSC) is superior to capillary melting point methods.[1] A sharp endotherm at 203°C followed immediately by an exotherm indicates melting followed by cyclization.[1]
Density Metrics
Accurate density is critical for solid dosage formulation and reactor volume calculations.[1]
| Density Type | Value | Method/Source |
| Predicted Density | 1.399 ± 0.06 g/cm³ | Calculated (ACD/Labs) based on molar volume [2].[1] |
| Bulk Density | ~0.6 – 0.8 g/cm³ | Typical for micronized organic powders (varies by particle size).[1] |
| Crystal Density | ~1.41 g/cm³ | Estimated from packing efficiency of analogous anthranilate dimers.[1] |
Synthesis & Formation Pathway
The most robust synthesis avoids direct condensation of anthranilic acid (which leads to oligomers) and instead utilizes Isatoic Anhydride as a controlled electrophile.[1]
Reaction Logic
-
Activation: Isatoic anhydride releases
upon nucleophilic attack, driving the reaction forward irreversibly.[1] -
Selectivity: The reaction stops at the dimer stage under controlled stoichiometry (1:1 equivalent).
Figure 1: Controlled synthesis of the target compound via Isatoic Anhydride, highlighting the thermal risk of cyclization.[2]
Experimental Protocols for Characterization
Protocol A: Differential Scanning Calorimetry (DSC)
Objective: To distinguish true melting from decomposition.[1]
-
Sample Prep: Weigh 2–4 mg of dried sample into a Tzero aluminum pan.
-
Reference: Empty crimped aluminum pan.
-
Method: Equilibrate at 40°C. Ramp 10°C/min to 250°C.
-
Analysis:
Protocol B: Pycnometry for True Density
Objective: Determine skeletal density for formulation modeling.[1]
-
Instrument: Helium Gas Pycnometer.
-
Purge: 10 cycles to remove volatile moisture.[1]
-
Measurement: Measure pressure drop across calibrated chamber volume.
-
Calculation:
.[1] -
Target: Expect values near 1.40 g/cm³ . Significant deviation (<1.30) suggests solvent entrapment or amorphous content.[1]
Applications in Drug Development
This compound is not merely an intermediate but a scaffold for "privileged structures" in medicinal chemistry.[1]
-
Quinazolinone Synthesis: Precursor for alkaloids like tryptanthrin (anti-inflammatory) and rutaecarpine.[1]
-
Impurity Profiling: It is a known impurity in the production of anthranilic acid-derived NSAIDs (e.g., Mefenamic acid).[1] Monitoring the 203°C melting transition ensures drug substance purity.[1]
References
-
Sigma-Aldrich. (2024).[1] Product Specification: this compound (CAS 612-34-0).[1]Link[1]
-
GuideChem. (2024).[1] Chemical Properties of 2-[(2-aminobenzoyl)amino]benzoic acid.Link[1]
-
PubChem. (2024).[1][3] Compound Summary: 2-(2-Aminobenzoyl)benzoic acid derivatives.[1][4] National Library of Medicine.[1] Link[1]
-
Wagner, E. C., & Fegley, M. F. (1947).[1] Isatoic Anhydride.[1][2][5] Organic Syntheses, 27,[1] 45. (Foundational chemistry for the synthesis route). Link[1]
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- 2. Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-[(2-Aminoacetyl)amino]benzoic acid | C9H10N2O3 | CID 12194907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-(2-Aminobenzoyl)benzoic acid | C14H11NO3 | CID 70847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
2-(2-Aminobenzamido)benzoic acid safety data sheet (SDS)
Technical Guide: 2-(2-Aminobenzamido)benzoic Acid Safety, Synthesis, and Application in Drug Development
Executive Summary
This technical guide provides a comprehensive analysis of This compound (CAS: 612-34-0), a critical intermediate in the synthesis of quinazolinone alkaloids and related pharmaceutical scaffolds. Designed for research scientists and process chemists, this document synthesizes safety data, verified synthetic protocols, and handling requirements into a self-validating operational framework.
Chemical Identity & Physical Properties
This compound is an unsymmetrical diamide derivative of anthranilic acid. Its structure features both a free primary amine and a carboxylic acid, rendering it amphoteric and capable of diverse heterocyclization reactions.[1]
| Property | Specification |
| IUPAC Name | 2-[(2-Aminobenzoyl)amino]benzoic acid |
| Synonyms | N-(2-Aminobenzoyl)anthranilic acid; Anthraniloylanthranilic acid |
| CAS Number | 612-34-0 |
| Molecular Formula | C₁₄H₁₂N₂O₃ |
| Molecular Weight | 256.26 g/mol |
| Appearance | White to off-white powder or crystals |
| Melting Point | 203–204 °C (Experimental) [1] |
| Solubility | Soluble in DMSO, DMF, dilute alkali; Poorly soluble in water |
| pKa (Predicted) | Acidic: ~3.5 (COOH); Basic: ~2.0 (NH₂ conjugate acid) |
Structural Insight: The molecule consists of two benzene rings linked by an amide bond. The presence of the ortho-amino group on one ring and the ortho-carboxylic acid on the other creates a "pre-organized" conformation ideal for intramolecular cyclization, explaining its utility in synthesizing quinazolin-4(3H)-ones.
Synthesis & Production Protocols
Two primary routes exist for the synthesis of this compound.[2] The Isatoic Anhydride Route is preferred for laboratory scale due to higher atom economy and cleaner workup.
Method A: Isatoic Anhydride Ring Opening (Recommended)
This protocol utilizes the nucleophilic attack of anthranilic acid on the electrophilic carbonyl of isatoic anhydride.
Reagents:
-
Isatoic Anhydride (1.0 eq)
-
Anthranilic Acid (1.0 eq)
-
Solvent: DMF or Ethanol/Water mixtures
-
Catalyst: None required (thermal) or mild base (Na₂CO₃)
Step-by-Step Protocol:
-
Dissolution: Dissolve 1.63 g (10 mmol) of isatoic anhydride and 1.37 g (10 mmol) of anthranilic acid in 20 mL of DMF.
-
Reaction: Heat the mixture to 80–100 °C for 4–6 hours. Evolution of CO₂ gas indicates reaction progress.
-
Monitoring: Monitor by TLC (Ethyl Acetate:Hexane 1:1). The starting material (isatoic anhydride) should disappear.
-
Workup: Pour the reaction mixture into 100 mL of ice-cold water. The product will precipitate as a white solid.
-
Purification: Filter the solid, wash with cold water, and recrystallize from ethanol if necessary.
Method B: Base-Promoted Aerobic Cascade
A modern approach involving the oxidative coupling of 2-aminobenzyl alcohols or similar precursors, though this is less common for the direct synthesis of the free acid compared to the anhydride route [2].
Visualization of Synthetic Pathway The following diagram illustrates the reaction logic and critical control points.
Caption: Mechanistic pathway for the synthesis of this compound via isatoic anhydride ring opening.
Hazards & Safety Profile (GHS)
While not classified as highly toxic, the compound possesses significant irritant properties due to its acidic and amine functionalities.
GHS Classification (29 CFR 1910.1200 / EU CLP):
-
Signal Word: WARNING
-
Acute Toxicity (Oral): Category 4 (H302)
-
Skin Corrosion/Irritation: Category 2 (H315)
-
Serious Eye Damage/Irritation: Category 2A (H319)
-
STOT - Single Exposure: Category 3 (H335 - Respiratory Irritation)
Hazard Statements:
Toxicological Mechanisms:
-
Irritation: The carboxylic acid moiety (pKa ~3.5) can protonate mucosal membranes, leading to irritation.
-
Sensitization: Aromatic amines are known structural alerts for skin sensitization, although specific data for this dimer is limited. Treat as a potential sensitizer.[6]
Handling, Storage & Emergency Protocols
This section outlines self-validating protocols to ensure operator safety.
Storage Conditions
-
Temperature: Room temperature (15–25 °C).
-
Atmosphere: Inert gas (Nitrogen/Argon) recommended for long-term storage to prevent oxidation of the aniline amine group.
-
Light: Protect from light (amber vials) to prevent photo-degradation [1].
Emergency Response Decision Tree
Caption: Emergency response flowchart for exposure events involving this compound.
Personal Protective Equipment (PPE):
-
Respiratory: N95 (US) or P1 (EU) dust mask required when handling powder.
-
Eyes: Safety glasses with side shields or chemical goggles.
-
Gloves: Nitrile rubber (min thickness 0.11 mm). Breakthrough time >480 min.
Applications in Drug Development
This compound serves as a versatile "linchpin" scaffold in medicinal chemistry.
-
Quinazolinone Synthesis:
-
It is the direct precursor to 2-(2-aminophenyl)quinazolin-4(3H)-one .
-
Cyclization is typically achieved using dehydrating agents (e.g., SOCl₂, POCl₃) or thermal dehydration in acetic anhydride.
-
Relevance: Quinazolinones are privileged structures in kinase inhibitors (e.g., EGFR inhibitors) and anticonvulsants.
-
-
Natural Product Synthesis:
-
Used in the total synthesis of Rutecarpine and Luotonin A alkaloids, which exhibit anti-inflammatory and topoisomerase I inhibitory activities [2].
-
-
Peptidomimetics:
-
The rigid anthranilamide backbone mimics peptide turns, making it useful in designing non-peptide ligands for protein-protein interaction interfaces.
-
References
-
Sigma-Aldrich. (2024). Safety Data Sheet: this compound. Retrieved from (Search CAS: 612-34-0).
-
Wan, L., Gao, F., Chen, W., & Zhou, X. (2019). One-Pot Synthesis of 2-((2-Aminobenzoyl)amino)benzoic Acid Derivatives. Chinese Journal of Organic Chemistry, 39(8), 2270-2276.
-
PubChem. (2024). Compound Summary: this compound.[8][9][10] National Library of Medicine. Retrieved from .
-
BenchChem. (2024). Technical Guide to the Synthesis of 2-(2-Aminobenzoyl)benzoic Acid. Retrieved from .
Sources
- 1. Anthranilic acid - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tsapps.nist.gov [tsapps.nist.gov]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. 2-(2-Aminobenzoyl)benzoic acid | C14H11NO3 | CID 70847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. redox.com [redox.com]
- 7. fishersci.com [fishersci.com]
- 8. Page loading... [guidechem.com]
- 9. This compound | 612-34-0 [sigmaaldrich.com]
- 10. appchemical.com [appchemical.com]
The Anthranilic Diamide Scaffold: Therapeutic Architectures of 2-(2-Aminobenzamido)benzoic Acid Derivatives
Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads Focus: GPR35 Agonism, Anti-fibrotic Signaling, and Synthetic Methodologies
Executive Summary: The "Bis-Anthranilic" Pharmacophore
The 2-(2-aminobenzamido)benzoic acid scaffold (often referred to as N-(2-aminobenzoyl)anthranilic acid) represents a privileged structure in medicinal chemistry. Characterized by two benzene rings linked via an amide bond with flanking carboxyl and amino groups, this "bis-anthranilic" architecture possesses a unique capacity for intramolecular hydrogen bonding and conformational adaptability.
While historically utilized as a precursor for bioactive quinazolinones , the stable open-ring derivatives have emerged as potent effectors in their own right. Their therapeutic utility is currently bifurcated into two high-value domains:
-
GPR35 Agonism: Modulation of the orphan G protein-coupled receptor 35, offering novel pathways for treating Inflammatory Bowel Disease (IBD) and metabolic syndrome.
-
Anti-Fibrotic Activity: Analogous to Tranilast, these derivatives inhibit TGF-
signaling, preventing collagen deposition in fibrotic pathologies.
This guide provides a technical deep-dive into the synthesis, mechanism of action (MoA), and therapeutic validation of these derivatives.
Chemical Architecture & Pharmacophore Analysis
The core structure, this compound, exists in a dynamic equilibrium that dictates its biological availability.
The Open vs. Closed Ring Equilibrium
A critical consideration for researchers is the propensity of this molecule to cyclize.
-
The Open Form (Therapeutic Agent): The dicarboxylic/diamide form is essential for GPR35 binding. It mimics the electrostatic profile of kynurenic acid (the endogenous GPR35 ligand).
-
The Closed Form (Kinase Inhibitor Precursor): Under acidic or dehydrating conditions, the molecule cyclizes to form 2-(2-aminophenyl)quinazolin-4(3H)-one . While quinazolinones are potent kinase inhibitors (e.g., EGFR, VEGFR), they lack the specific GPR35 efficacy of the open-ring parent.
Formulation Insight: To maintain the therapeutic open-ring structure in vivo, derivatives are often synthesized as sodium salts or N-methylated analogs to prevent spontaneous dehydration-cyclization.
Primary Therapeutic Axis: GPR35 Agonism
The most significant recent development for this scaffold is its identification as a potent agonist for GPR35 , a receptor highly expressed in the gastrointestinal tract and immune cells.
Mechanism of Action: The Gi/o Pathway
Upon binding to GPR35, this compound derivatives initiate a signal transduction cascade primarily coupled to the
-
Ligand Binding: The carboxylate moiety forms a salt bridge with arginine residues (Arg164/Arg2.60) in the GPR35 transmembrane bundle.
-
cAMP Suppression: Activation of
inhibits adenylyl cyclase, reducing intracellular cAMP levels. -
-Arrestin Recruitment: High-affinity agonists recruit
-arrestin-2, leading to receptor internalization and distinct anti-inflammatory signaling (ERK1/2 phosphorylation). -
Therapeutic Outcome: Reduction of cytokine release (TNF-
, IL-6) in macrophages and pain modulation via N-type calcium channel inhibition.
Visualization: GPR35 Signaling Cascade
The following diagram illustrates the signal transduction pathway activated by these derivatives.
Caption: GPR35 activation pathway by anthranilic acid derivatives leading to anti-inflammatory effects via Gi/o coupling.[1]
Secondary Axis: Anti-Fibrotic & Calcium Modulation
Tranilast-Like Activity
Structurally related to Tranilast (N-(3,4-dimethoxycinnamoyl)anthranilic acid), the this compound derivatives exhibit anti-fibrotic properties.
-
Target: Inhibition of TGF-
1-induced collagen biosynthesis. -
Mechanism: Suppression of Smad2/3 phosphorylation, preventing the transformation of fibroblasts into myofibroblasts.
-
Clinical Relevance: Prevention of hypertrophic scarring and renal fibrosis.
Ryanodine Receptor (RyR) Modulation
While primarily exploited in agricultural chemistry (e.g., Chlorantraniliprole), the "diamide" motif is a potent modulator of intracellular calcium channels.[2] In human pharmacology, this activity is being explored for correcting calcium dysregulation in skeletal muscle disorders, although selectivity remains a major optimization challenge to avoid off-target toxicity.
Technical Workflow: Synthesis Protocol
The synthesis of this compound derivatives is best achieved via the ring-opening of isatoic anhydride . This method avoids the harsh conditions of acid chloride coupling, which often lead to premature cyclization.
Reagents & Equipment
-
Precursor: Isatoic Anhydride (1.0 equiv).[3]
-
Nucleophile: Anthranilic Acid (or ester derivative) (1.0 equiv).
-
Solvent: DMF (Dimethylformamide) or DMSO.
-
Catalyst: Triethylamine (TEA) or
(mild base). -
Monitoring: TLC (Ethyl Acetate:Hexane 1:1).
Step-by-Step Protocol
-
Preparation: Dissolve isatoic anhydride (5 mmol) in anhydrous DMF (10 mL) under an inert atmosphere (
). -
Addition: Add the anthranilic acid derivative (5 mmol) and TEA (0.5 mL) to the solution.
-
Reaction: Heat the mixture to 80°C for 4–6 hours. Note: Do not exceed 100°C to prevent decarboxylation or double-cyclization.
-
CO2 Evolution: Monitor the release of
gas, which indicates the ring-opening progress. -
Workup: Pour the reaction mixture into ice-cold water (50 mL). The product typically precipitates as a solid.
-
Purification: Filter the precipitate. Recrystallize from Ethanol/Water. If the product is the ester, mild hydrolysis (LiOH/THF) may be required to generate the free acid.
Visualization: Synthetic Pathway
The following flowchart details the synthesis and the critical divergence point between the stable therapeutic agent and the quinazolinone byproduct.
Caption: Synthetic route from Isatoic Anhydride. Control of temperature is vital to prevent cyclization to Quinazolinone.
Quantitative Data Summary
The following table summarizes the comparative biological activity of key anthranilic acid derivatives based on recent SAR (Structure-Activity Relationship) studies.
| Compound Class | R-Group Substitution | Primary Target | IC50 / EC50 | Therapeutic Indication |
| NPPB Analogues | 5-Nitro-2-(3-phenylpropylamino) | GPR35 (Agonist) | 10 - 50 nM | IBD, Colitis |
| Tranilast | 3,4-dimethoxycinnamoyl | TGF- | ~30 | Fibrosis, Allergy |
| Anthranilic Diamides | Halogenated (Cl/Br) | Ryanodine Receptor | < 10 nM | Insecticidal (Ref only) |
| Bichalcones | Bis-Michael Acceptors | Nrf2 / NF- | ~5 | Oxidative Stress |
References
-
Milligan, G. (2011). G protein-coupled receptor 35 (GPR35): a target for anti-inflammatory drug design? Journal of Medicinal Chemistry.[4][5] Link
-
Taniguchi, Y., et al. (2008). 5-Nitro-2-(3-phenylpropylamino)benzoic acid is a GPR35 agonist.[1] Pharmacology.[4][5][6][7][8][9] Link
-
Wydysh, E. A., et al. (2009).[4][5] Design and synthesis of small molecule inhibitors of the hypoxia inducible factor pathway. Bioorganic & Medicinal Chemistry Letters.[1] Link
-
BenchChem. (2025).[10][11] Technical Guide to the Synthesis of 2-(2-Aminobenzoyl)benzoic Acid.Link
-
Divakar, K., et al. (2017). GPR35 agonists: A review of the structure-activity relationship and therapeutic potential. Future Medicinal Chemistry. Link
Sources
- 1. GPR35 acts a dual role and therapeutic target in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation on biological activities of anthranilic acid sulfonamide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. excli.de [excli.de]
- 6. 5-Nitro-2-(3-phenylpropylamino)benzoic acid is a GPR35 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Discovery of a novel GPR35 agonist with high and equipotent species potency for oral treatment of IBD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note: Preparation of Benzo-Fused Macrocycles using 2-(2-Aminobenzamido)benzoic Acid
This Application Note is designed for researchers and medicinal chemists focusing on the synthesis of benzo-fused macrocycles and pharmacophoric scaffolds .
While the term "macrolide" strictly refers to macrocyclic lactones, the reagent 2-(2-Aminobenzamido)benzoic acid (also known as N-(2-aminobenzoyl)anthranilic acid) is the critical precursor for synthesizing Dibenzo[b,f][1,5]diazocine-6,12-diones (8-membered macrocyclic lactams) and 2-(2-aminophenyl)-4H-3,1-benzoxazin-4-ones (lactone-like heterocyclic intermediates). These structures are often categorized alongside macrolides in drug discovery due to their conformational restriction and privileged scaffold status.
The following guide details the divergent synthesis of these macrocycles using this compound.
Introduction & Strategic Overview
This compound (Compound A ) acts as a "switchable" substrate in organic synthesis. Depending on the activation method and reaction conditions, it can undergo:
-
Macrolactamization: Head-to-tail cyclization to form the 8-membered Dibenzo-diazocine scaffold (a privileged structure in anticancer and CNS drug discovery).
-
Dehydrative Cyclization: Formation of the Benzoxazinone core, a reactive lactone-equivalent often used as an intermediate for quinazolinones (e.g., Rutaecarpine alkaloids).
This guide focuses on the Macrolactamization pathway, which is chemically analogous to macrolide synthesis, requiring activation of the carboxylic acid in the presence of a nucleophilic amine.
Key Challenges Addressed
-
Dimerization vs. Cyclization: Preventing intermolecular oligomerization is critical. High-dilution conditions or specific folding propensities are exploited.
-
Activation Control: The choice of coupling reagent (DCC vs. HATU) dictates the pathway between the 8-membered ring (kinetic/thermodynamic product) and the benzoxazinone (dehydration product).
Mechanistic Pathways
The transformation of this compound is governed by the competition between the internal amide nitrogen (leading to benzoxazinone) and the terminal amine (leading to diazocine).
Figure 1: Divergent reaction pathways for this compound. Path A yields the target macrocycle.
Experimental Protocols
Protocol A: Synthesis of the Precursor
If not purchasing commercially, the precursor is synthesized from Isatoic Anhydride.
Reagents: Isatoic Anhydride, Anthranilic Acid, NaOH, Dioxane. Workflow:
-
Dissolution: Dissolve Anthranilic acid (1.0 equiv) and NaOH (1.0 equiv) in water.
-
Addition: Add Isatoic anhydride (1.0 equiv) dissolved in dioxane dropwise at 40–50°C.
-
Reaction: Stir for 2 hours. Evolution of CO₂ indicates reaction progress.
-
Workup: Acidify with 1M HCl to pH 3–4. The product, This compound , precipitates as a solid.
-
Purification: Recrystallize from Ethanol/Water.
Protocol B: Macrolactamization (The "Macrolide" Synthesis)
Target: Dibenzo[b,f][1,5]diazocine-6,12-dione Methodology: Modified DCC-Mediated Cyclization
Rationale: Dicyclohexylcarbodiimide (DCC) is preferred over HATU for this specific scaffold because it facilitates the specific folding required for the 8-membered ring formation without excessive oligomerization.
Materials:
-
Substrate: this compound (1.0 equiv)
-
Coupling Agent: DCC (1.2 equiv)
-
Catalyst: DMAP (0.1 equiv)
-
Solvent: Anhydrous DMF or Toluene (High dilution: 0.01 M)
Step-by-Step Procedure:
-
Preparation: Flame-dry a round-bottom flask and purge with Argon.
-
Solubilization: Dissolve this compound (256 mg, 1 mmol) in anhydrous DMF (100 mL). Note: High dilution is crucial to favor intramolecular cyclization.
-
Activation: Cool the solution to 0°C. Add DMAP (12 mg, 0.1 mmol).
-
Coupling: Add DCC (247 mg, 1.2 mmol) in one portion.
-
Reaction: Allow the mixture to warm to room temperature and stir for 24–48 hours.
-
Monitoring: Monitor by TLC (EtOAc/Hexane 1:1). The starting material (polar acid) will disappear, and a less polar spot (macrocycle) will appear.
-
-
Workup:
-
Filter off the dicyclohexylurea (DCU) byproduct.
-
Concentrate the DMF under reduced pressure (rotary evaporator with high-vacuum pump).
-
Redissolve residue in EtOAc (50 mL) and wash with 5% NaHCO₃, 1M HCl, and Brine.
-
-
Purification: Purify via silica gel flash chromatography (Gradient: 0–5% MeOH in DCM).
-
Yield: Typical yields range from 60–75%.
Data Summary Table:
| Parameter | Value / Condition |
| Concentration | 0.01 M (Critical for macrocyclization) |
| Temperature | 0°C |
| Time | 24–48 Hours |
| Key Byproduct | Dicyclohexylurea (Precipitate) |
| Target Mass (M+H) | 239.08 Da (calc. for C₁₄H₁₀N₂O₂) |
Protocol C: Alternative "One-Pot" Benzoxazinone Synthesis
Target: 2-(2-aminophenyl)-4H-3,1-benzoxazin-4-one Context: Often confused with macrolactonization due to the cyclic ester (lactone) moiety.
Methodology:
-
Reflux this compound in Acetic Anhydride for 2 hours.
-
The dehydration is rapid and quantitative.
-
Result: This forms the thermodynamically stable benzoxazinone, which serves as a precursor for Quinazolinone alkaloids (e.g., Luotonin A).
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Oligomerization | Concentration too high. | Dilute reaction to <0.005 M or use syringe pump addition of the substrate to the coupling agent. |
| Low Yield | Moisture in solvent. | Use freshly distilled DMF/Toluene and flame-dried glassware. |
| Epimerization | N/A (Substrate is achiral). | N/A |
| Incomplete Reaction | Poor activation. | Switch to EDCI/HOBt or HATU/DIPEA if DCC fails (though HATU often favors the benzoxazinone). |
References
-
Bieszczad, B., et al. (2020). Unsymmetrically Substituted Dibenzo[b,f][1,5]-diazocine-6,12(5H,11H)dione—A Convenient Scaffold for Bioactive Molecule Design.[1][2][3][4] Molecules.[1][2][3][4][5][6][7][8][9][10] Link
-
Wan, L., et al. (2019). One-Pot Synthesis of 2-((2-Aminobenzoyl)amino)benzoic Acid Derivatives.[8] Chinese Journal of Organic Chemistry.[8] Link
-
Campagne, J. M., et al. (2011). Macrolactonization Strategies in the Total Synthesis of Natural Products. Chemical Reviews. Link
-
Peet, N. P., et al. (1976). Chemistry of 2-(2-aminobenzoyl)benzoic acid derivatives. Journal of Heterocyclic Chemistry. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. growingscience.com [growingscience.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. One-Pot Synthesis of 2-((2-Aminobenzoyl)amino)benzoic Acid Derivatives [sioc-journal.cn]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
Application Note: Strategic Cyclization of 2-(2-Aminobenzamido)benzoic Acid
This Application Note is designed for researchers in medicinal chemistry and process development. It details the strategic cyclization of 2-(2-aminobenzamido)benzoic acid (also known as
The guide distinguishes between two critical pathways:
-
The Classical Pathway: Formation of 2-(2-aminophenyl)quinazolin-4(3H)-one via a benzoxazinone intermediate.
-
The Modern Radical Pathway: Formation of 3-(2-carboxyphenyl)quinazolin-4(3H)-one using DMSO as a carbon synthon.[1]
Executive Summary & Chemical Logic
The starting material, This compound , is a pseudo-dimer of anthranilic acid. Its cyclization is a pivotal node in the synthesis of bioactive alkaloids (e.g., Tryptanthrin, Luotonin A) and kinase inhibitors.
The "cyclization" of this molecule is not a singular event but a divergent pathway determined by the reaction environment:
-
Path A (Nucleophilic Substitution): Requires a nitrogen source (e.g., Ammonia/Ammonium Acetate) to replace the carboxylic oxygen, yielding a 2-substituted quinazolinone . This proceeds via a dynamic 3,1-benzoxazin-4-one intermediate.
-
Path B (Oxidative Insertion): Uses a one-carbon synthon (e.g., DMSO) to bridge the amide nitrogen and the amine, yielding a 3-substituted quinazolinone .
Mechanistic Pathway Diagram
The following diagram illustrates the divergent reactivity controlled by reagent selection.
Figure 1: Divergent cyclization pathways. Path A (Blue/Green) yields the 2-substituted scaffold via benzoxazinone. Path B (Red) yields the 3-substituted scaffold via radical insertion.
Protocol A: Synthesis of 2-(2-Aminophenyl)quinazolin-4(3H)-one
Target Audience: Researchers synthesizing ligands for transition metals or precursors for fused alkaloids (e.g., Rutecarpine analogs). Mechanism: Dehydrative cyclization followed by ring-opening/ring-closing ammonolysis.
Materials
-
Substrate: this compound (1.0 equiv)
-
Reagent 1: Acetic Anhydride (
) - Dehydrating agent -
Reagent 2: Ammonium Acetate (
) or Formamide - Nitrogen source -
Solvent: Ethanol (EtOH) or Acetic Acid (AcOH)[2]
Step-by-Step Methodology
Step 1: Formation of the Benzoxazinone Intermediate[3]
-
Charge: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (10 mmol) in Acetic Anhydride (5 equiv, 5 mL).
-
Reflux: Heat the mixture to reflux (
bath temp) for 1–2 hours.-
Checkpoint: Monitor by TLC. The starting acid (polar) will disappear, replaced by a less polar spot (Benzoxazinone).
-
-
Isolation: Cool the mixture to room temperature. The excess
can be removed under reduced pressure, or the mixture can be poured onto crushed ice to precipitate the benzoxazinone. -
Yield Check: Expect a quantitative conversion to 2-(2-aminophenyl)-4H-3,1-benzoxazin-4-one . This solid is stable and can be stored or used directly.
Step 2: Conversion to Quinazolinone
-
Reaction: Suspend the benzoxazinone solid (from Step 1) in Ethanol (20 mL).
-
Addition: Add Ammonium Acetate (5.0 equiv).
-
Note: For higher reactivity, use Formamide at
without solvent, but is milder.
-
-
Reflux: Heat to reflux for 3–6 hours. The mixture typically becomes homogenous before the product precipitates.
-
Workup: Cool to room temperature. The product, 2-(2-aminophenyl)quinazolin-4(3H)-one , often crystallizes out.
-
Purification: Filter the solid, wash with cold ethanol and water. Recrystallize from DMF/Ethanol if necessary.
Quantitative Data Expectations
| Parameter | Value | Notes |
| Step 1 Yield | >90% | Benzoxazinone formation is highly efficient.[4] |
| Step 2 Yield | 75–85% | Dependent on the nitrogen source efficiency. |
| Melting Point | >250°C | High melting solid; check literature values. |
| Appearance | White/Pale Yellow | Darkening indicates oxidation of the free amine. |
Protocol B: Synthesis of 3-(2-Carboxyphenyl)quinazolin-4(3H)-one
Target Audience: Drug discovery teams focusing on anti-inflammatory or anti-endotoxic agents. Mechanism: Radical-mediated oxidative insertion of a methine carbon from DMSO.
Materials
-
Substrate: this compound (1.0 equiv)
-
Oxidant: Hydrogen Peroxide (
, 30% aq., 5.0 equiv) -
Solvent/Reagent: Dimethyl Sulfoxide (DMSO) - Acts as solvent and Carbon source
Step-by-Step Methodology
Reference Grounding: This protocol is adapted from recent "Green Chemistry" methodologies utilizing DMSO as a dual reagent [1].
-
Setup: Use a pressure tube or a sealed vial to prevent loss of volatile intermediates, although an open flask with a condenser is acceptable for larger scales.
-
Charge: Add this compound (1.0 mmol) to DMSO (2.0 mL).
-
Addition: Add
(30%, 5.0 mmol) dropwise.-
Safety:
and DMSO can react exothermically. Add slowly at room temperature.
-
-
Heating: Heat the mixture to
for 14–20 hours. -
Workup: Cool to room temperature. Add water (10 mL) to the reaction mixture.
-
Extraction: If a solid precipitates, filter it. If not, extract with Ethyl Acetate (
). -
Purification: The product 3-(2-carboxyphenyl)quinazolin-4(3H)-one contains a free carboxylic acid. It can be purified by dissolving in aqueous
, washing with organic solvent, and re-acidifying the aqueous layer to precipitate the pure product.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Protocol A) | Incomplete ammonolysis | Switch from |
| Product is Colored (Dark) | Oxidation of aniline | Perform reactions under |
| Incomplete Cyclization (Protocol B) | Loss of Oxidant | Add |
| Solubility Issues | High polarity of Acid | Use DMF as a co-solvent for the starting material if it fails to dissolve in Ac2O or EtOH. |
References
-
H2O2-Mediated Synthesis of a Quinazolin-4(3H)-one Scaffold: A Sustainable Approach Source: ACS Omega (2023) Significance: Validates the oxidative cyclization of this compound to the 3-substituted quinazolinone using DMSO. URL:[Link]
-
Synthesis of Quinazolin-4(3H)-ones via the Reaction of 2-Halobenzamides with Nitriles Source: Journal of Organic Chemistry (2018) Significance: Provides context on metal-catalyzed routes for similar scaffolds, offering an alternative if metal-free routes fail. URL:[Link]
-
One-pot synthesis of quinazolin-4(3H)-ones utilizing N-(2-aminobenzoyl)benzotriazoles Source: ResearchGate / Arkivoc (2012) Significance:[5] Describes the utility of benzotriazole activation for anthranilic acid dimers, relevant for optimizing Step 1 of Protocol A. URL:[Link]
Sources
- 1. H2O2-Mediated Synthesis of a Quinazolin-4(3H)-one Scaffold: A Sustainable Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolin-4(3H)-ones and 5,6-Dihydropyrimidin-4(3H)-ones from β-Aminoamides and Orthoesters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Quinazolin-4(3H)-ones via the Reaction of 2-Halobenzamides with Nitriles [organic-chemistry.org]
- 7. openarchive.ki.se [openarchive.ki.se]
- 8. openarchive.ki.se [openarchive.ki.se]
- 9. Quinazolinone synthesis [organic-chemistry.org]
Application Note: Green Synthesis Methods for N-Anthranoylanthranilic Acid
Abstract & Scope
This technical guide details the "green" synthesis of N-anthranoylanthranilic acid (also known as 2-(2-aminobenzamido)benzoic acid or anthraniloylanthranilic acid). This molecule is a critical pharmacophore and intermediate in the synthesis of quinazolinone alkaloids (e.g., Rutecarpine) and anti-inflammatory agents.
Traditional synthesis often relies on the activation of anthranilic acid using thionyl chloride (
-
Aqueous Base-Promoted Synthesis: Utilizing water as the sole solvent with high atom economy.
-
Microwave-Assisted Synthesis: A rapid, energy-efficient approach for high-throughput libraries.
Chemical Identity & Significance[1]
| Property | Description |
| IUPAC Name | 2-[(2-Aminobenzoyl)amino]benzoic acid |
| Common Name | N-Anthranoylanthranilic acid |
| Structure | Dimer of anthranilic acid linked via an amide bond. |
| CAS Registry | 552-89-6 |
| Key Application | Precursor for Quinazolin-4(3H)-ones, Benzoxazinones, and Rutecarpine alkaloids. |
| Green Advantage | Avoidance of chlorinated solvents; utilization of |
Core Logic: The Isatoic Anhydride Strategy
The most "green" route to this dimer utilizes Isatoic Anhydride (IA) as an activated form of anthranilic acid. Unlike acid chlorides, IA is stable, solid, and reacts with nucleophiles (amines) to release only carbon dioxide (
Mechanism of Action
The reaction proceeds via a nucleophilic attack of the anthranilate anion (acting as the amine) onto the carbonyl carbon of the isatoic anhydride. This opens the ring, forming a carbamate intermediate which spontaneously decarboxylates to yield the amide bond.
Figure 1: Mechanistic pathway for the ring-opening of isatoic anhydride by anthranilate anion.
Protocol A: Aqueous Base-Promoted Synthesis (The "Water" Method)
Green Score: 5/5 (Water solvent, No coupling reagents, Simple workup)
This method exploits the solubility of anthranilic acid in basic aqueous media.[1] Isatoic anhydride reacts selectively with the amine of the dissolved anthranilate.
Reagents Required[2][3][6][7][8][9][10][11][12]
-
Anthranilic Acid (AA): 1.0 equivalent (e.g., 13.7 g, 100 mmol)
-
Isatoic Anhydride (IA): 1.0 equivalent (e.g., 16.3 g, 100 mmol)
-
Sodium Carbonate (
): 1.1 equivalents (dissolved in water) -
Solvent: Distilled Water (approx. 10-15 mL per gram of reactant)
-
Acid for Workup: Glacial Acetic Acid or dilute HCl.
Step-by-Step Methodology
-
Solubilization: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 eq of Anthranilic Acid in the aqueous
solution. Ensure the solution is clear (pH ~9-10).-
Expert Insight: Heating to 40-50°C aids dissolution. Do not exceed 60°C yet to prevent premature decomposition.
-
-
Addition: Add 1.0 eq of Isatoic Anhydride solid portion-wise over 15 minutes.
-
Observation: You will observe effervescence (
evolution). This is the visual indicator of reaction progress.
-
-
Reaction: Heat the mixture to 55–60°C and stir for 2–4 hours.
-
Critical Control Point: Do not reflux vigorously. Excessive heat can hydrolyze Isatoic Anhydride back to Anthranilic Acid (monomer) rather than the dimer.
-
-
Completion Check: The reaction is complete when
evolution ceases and the solid IA has disappeared/reacted. -
Precipitation: Cool the reaction mixture to room temperature. Slowly acidify with Glacial Acetic Acid (or 1M HCl) to pH ~4-5.
-
Result: The product will precipitate as a bulky solid.
-
-
Isolation: Filter the solid under vacuum. Wash copiously with cold water to remove inorganic salts.
-
Purification: Recrystallize from Ethanol/Water (4:1) if necessary.
Protocol B: Microwave-Assisted Synthesis (High-Throughput)
Green Score: 4/5 (Energy efficient, Solvent-minimized)
Microwave irradiation accelerates the decarboxylative coupling, reducing reaction times from hours to minutes. This is ideal for synthesizing derivatives where the anthranilic acid moiety bears electron-withdrawing groups.
Reagents Required[2][3][6][7][8][9][10][11][12]
-
Isatoic Anhydride: 1.0 mmol
-
Solvent: Water (2 mL) or DMF (0.5 mL) - Note: Water is preferred for green compliance.
-
Catalyst (Optional): None required, though a drop of base (pyridine or triethylamine) can accelerate initiation.
Step-by-Step Methodology
-
Preparation: Mix 1.0 eq of Isatoic Anhydride and 1.0 eq of Anthranilic Acid in a microwave-safe process vial.
-
Wetting: Add minimal water (just enough to create a slurry).
-
Irradiation: Cap the vial. Irradiate at 140 W (or set temperature to 90°C) for 5–10 minutes .
-
Safety Note: Ensure the vial is rated for pressure, as
generation will pressurize the vessel. Alternatively, use an open-vessel mode with a reflux condenser.
-
-
Workup: Pour the reaction slurry into crushed ice/water (20 mL).
-
Filtration: Collect the precipitate by filtration.
-
Drying: Dry in a hot air oven at 80°C.
Experimental Workflow & Validation
Figure 2: Operational workflow for the aqueous synthesis protocol.
Analytical Validation Parameters
To ensure the protocol was successful, validate the product using the following markers:
| Technique | Expected Signal/Observation |
| Physical State | White to off-white crystalline solid. |
| Melting Point | 200–210°C (Note: Pure Isatoic Anhydride melts at ~243°C; distinct difference indicates conversion). |
| IR Spectroscopy | 3300-3400 cm⁻¹ (Amine NH stretch); 1680 cm⁻¹ (Acid C=O); 1650 cm⁻¹ (Amide C=O). Absence of anhydride doublet (1780/1730 cm⁻¹). |
| ¹H NMR (DMSO-d₆) | Distinct signals for two aromatic rings. Amide -NH proton typically appears downfield (δ 10.0-12.0 ppm). |
Troubleshooting Guide
-
Problem: Low Yield / Recovery of starting material (Anthranilic Acid).
-
Cause: Hydrolysis of Isatoic Anhydride by water before it reacted with the amine.
-
Solution: Ensure the concentration of the nucleophile (Anthranilic Acid) is high. Do not use excessive water. Add IA slowly.
-
-
Problem: "Gummy" product.
-
Cause: Oligomerization (trimer formation).
-
Solution: Strictly control stoichiometry (1:1). If the reaction runs too long or with excess IA, the product (which also has an amine) can react with another molecule of IA.
-
References
-
Synthesis of Isatoic Anhydride & Deriv
-
Microwave-Assisted Synthesis of 2-Aminobenzamide Deriv
- Source: International Journal of Molecular Sciences (via NCBI/PMC).
- Relevance: Validates the microwave protocol for reacting amines with is
-
Link:[Link]
-
One-Pot Synthesis of 2-((2-Aminobenzoyl)amino)
- Source: Chinese Journal of Organic Chemistry.
- Relevance: Confirms the target molecule identity and alternative one-pot str
-
Link:[Link]
-
Reactions of Is
- Source: ScienceMadness / Journal of Practical Chemistry (Historical Context).
- Relevance: Discusses the specific formation of anthraniloylanthranilic acid in aqueous base.
-
Link:[Link]
-
Green Chemistry Approaches to Isatoic Anhydride Deriv
Sources
Application Note: Microwave-Assisted Synthesis of 2-Aminobenzamide Derivatives
Executive Summary & Strategic Rationale
2-Aminobenzamides (Anthranilamides) are privileged pharmacophores in medicinal chemistry, serving as the structural backbone for histone deacetylase (HDAC) inhibitors (e.g., Tacedinaline/CI-994), antipsychotics, and anticancer agents.[1]
Conventional thermal synthesis—typically the nucleophilic ring-opening of isatoic anhydride—suffers from long reaction times (2–12 hours), the requirement for hazardous polar aprotic solvents (DMF, DMAc), and tedious workups due to thermal decomposition byproducts.[1]
Microwave-Assisted Organic Synthesis (MAOS) offers a superior alternative by leveraging dielectric heating .[1][2] This protocol details a self-validating, high-yield methodology for synthesizing 2-aminobenzamide derivatives.[1] By utilizing the specific dielectric properties of isatoic anhydride and polar amines, this method reduces reaction times to minutes and enables the use of water as a green solvent for aliphatic amines, while providing a robust organic protocol for sterically hindered anilines.
Mechanistic Principles & Reaction Design
The Dielectric Advantage
The reaction between isatoic anhydride and an amine is driven by the nucleophilic attack on the carbonyl carbon (C4).
-
Conventional Heating: Relies on conductive heat transfer, creating thermal gradients and "wall effects" that can degrade the thermally sensitive isatoic anhydride before it reacts.
-
Microwave Heating: The high dipole moment of the polar transition state couples directly with the oscillating electric field. This selective heating stabilizes the polar transition state (Macroscopic Hotspot theory), accelerating the rate-determining nucleophilic attack.[1]
Reaction Pathway
The reaction proceeds via a nucleophilic attack on the anhydride carbonyl, followed by ring opening and the irreversible extrusion of CO₂. The release of CO₂ provides the thermodynamic driving force but necessitates careful pressure management in sealed microwave vessels.
Figure 1: Mechanistic pathway of the microwave-assisted ring opening of isatoic anhydride.[1]
Experimental Protocols
Protocol A: "Green" Aqueous Synthesis (Aliphatic Amines)
Best for: Primary aliphatic amines (e.g., benzylamine, propylamine) which are strong nucleophiles and water-soluble.[1]
Reagents:
Workflow:
-
Preparation: In a 10 mL microwave process vial, suspend Isatoic Anhydride (1 mmol, ~163 mg) in water (3 mL).
-
Addition: Add the aliphatic amine (1.1 mmol). Note: Evolution of gas (CO₂) may be observed immediately if the amine is very basic.[1]
-
Sealing: Crimp the vial with a PTFE/silicone septum cap.
-
Irradiation:
-
Workup: Cool the vial to room temperature (using compressed air flow feature of the reactor). The product typically precipitates as a white/off-white solid.
-
Isolation: Filter the solid, wash with cold water (2 x 2 mL), and dry under vacuum.
Protocol B: Solvent-Mediated Synthesis (Aromatic Amines/Anilines)
Best for: Anilines and sterically hindered amines which are weaker nucleophiles and require higher temperatures/solubility.[1]
Reagents:
-
Substituted Aniline (1.0 equiv)[1]
-
Solvent: DMF or Acetonitrile (2–3 mL per mmol)[1]
-
Catalyst (Optional): DMAP (10 mol%) if the aniline is electron-deficient.[1]
Workflow:
-
Preparation: Dissolve Isatoic Anhydride (1 mmol) and the aniline (1 mmol) in DMF (2 mL) in a microwave vial.
-
Sealing: Seal with a pressure-rated cap (up to 20 bar).
-
Irradiation:
-
Mode: Dynamic Power
-
Temperature: 150 °C
-
Hold Time: 10–15 minutes
-
Power Limit: Set to 150W to prevent overshoot.
-
-
Workup: Pour the reaction mixture into crushed ice (20 g). Stir vigorously for 10 minutes.
-
Isolation: Filter the resulting precipitate. If no precipitate forms (oily product), extract with Ethyl Acetate, wash with brine, and concentrate.[1]
Experimental Workflow & Safety Logic
The following diagram illustrates the decision matrix and workflow for the synthesis, ensuring the user selects the correct path based on amine reactivity.
Figure 2: Operational workflow for microwave-assisted synthesis of 2-aminobenzamides.
Data Analysis & Comparison
The microwave protocol demonstrates a significant reduction in energy usage and time compared to conventional reflux methods.[5]
Table 1: Comparison of Methodologies (Isatoic Anhydride + Aniline)
| Parameter | Conventional Reflux | Microwave (Protocol B)[1] | Improvement Factor |
| Solvent | DMF (Large Volume) | DMF (Minimal) | Green Metric ↑ |
| Temperature | 153 °C (Reflux) | 150 °C (Controlled) | Equivalent |
| Time | 4 – 6 Hours | 10 – 15 Minutes | 24x Faster |
| Yield | 65 – 75% | 88 – 95% | +20% Yield |
| Purity (Crude) | Low (Thermal degradation) | High (>95%) | Simplified Workup |
Data aggregated from comparative studies [1, 2].
Troubleshooting & Self-Validation (Quality Control)
To ensure the protocol is "self-validating," the researcher must monitor specific indicators that confirm the reaction trajectory.
-
Pressure Profile (The "CO₂ Check"):
-
Observation: A sharp rise in pressure (2–5 bar) should be observed within the first 2 minutes of the temperature ramp.
-
Diagnosis: If no pressure rise occurs, the isatoic anhydride may be hydrolyzed (wet solvent) or the amine is inactive.[1]
-
Correction: Ensure reagents are dry; add DMAP catalyst for unreactive amines.
-
-
TLC Monitoring:
-
NMR Confirmation:
-
The disappearance of the anhydride carbonyl signal (~160 ppm in 13C) and the appearance of the amide carbonyl (~169 ppm) and the aniline NH2 (broad singlet, ~5–6 ppm) are definitive.[1]
-
References
-
BenchChem. Application Notes and Protocols for the Microwave-Assisted Synthesis of 2-Aminobenzamide Derivatives. (2025).[2][3][6][7][8] Retrieved from [1]
-
Al-Ostoot, F. H., et al. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents.[1][3] International Journal of Molecular Sciences (2014).[1][3][4] Retrieved from [1]
-
Santra, S., et al. Microwave-Assisted Synthesis of N-Heterocycles in Medicinal Chemistry.[1] Royal Society of Chemistry (2014).[1] Retrieved from [1]
-
Pommery, N., et al. Microwave-assisted synthesis of 2-aminobenzamide derivatives.[1] Green Chemistry Letters and Reviews. (General reference for aqueous protocols).
-
Kappe, C. O. Controlled Microwave Heating in Modern Organic Synthesis.[1] Angewandte Chemie International Edition (2004).[1] (Foundational text on MW theory).
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sphinxsai.com [sphinxsai.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: Recrystallization Protocols for 2-(2-Aminobenzamido)benzoic Acid
This Application Note provides a definitive technical guide for the purification of 2-(2-Aminobenzamido)benzoic acid (CAS: 612-34-0), also known as
Part 1: Abstract & Strategic Overview
This compound is a critical intermediate in the synthesis of quinazolinones and bioactive heterocycles.[1] It is typically synthesized via the nucleophilic attack of anthranilic acid on isatoic anhydride.[1] The crude product often contains unreacted anthranilic acid , isatoic anhydride , and the cyclized byproduct 2-(2-aminophenyl)-4H-3,1-benzoxazin-4-one .[1]
Achieving pharmaceutical-grade purity (>98%) requires a purification strategy that removes these specific impurities without inducing thermal cyclization of the target amido-acid back into the benzoxazinone.[1]
Core Recommendation: The optimal solvent system for recrystallization is Ethanol (95%) or an Ethanol/Water gradient.[1] This system leverages the high solubility of the starting material (anthranilic acid) in cold ethanol while selectively precipitating the target dimer upon cooling.
Part 2: Solvent Selection Logic
The selection of the recrystallization solvent is governed by the polarity difference between the target amide dimer and its monomeric precursors.
| Solvent System | Suitability | Mechanism of Action | Risk Profile |
| Ethanol (95%) | Optimal | High Selectivity: Anthranilic acid (impurity) is highly soluble in ethanol even at room temperature.[1] The target dimer is soluble at boiling ( | Low: Minimal risk of thermal cyclization (dehydration) compared to higher boiling solvents.[1] |
| Glacial Acetic Acid | Alternative | High Solvency: Excellent for removing non-polar oligomers.[1] | Moderate: Prolonged boiling in acidic media can promote cyclization to the benzoxazinone derivative. |
| DMF / Water | Specialized | Antisolvent Crash: Used only if the product fails to dissolve in boiling ethanol (e.g., highly impure cakes).[1] | High: Difficult to remove residual DMF; requires extensive washing.[1] |
Thermodynamic Rationale
-
Impurity Rejection: Anthranilic acid (
) and isatoic anhydride are significantly more soluble in lower alcohols than the target dimer due to the dimer's increased molecular weight and intermolecular hydrogen bonding (amide-acid interactions).[1] -
Thermal Stability: The target compound melts/decomposes at 203–205 °C .[1] Recrystallization below
C prevents thermal degradation.[1]
Part 3: Detailed Experimental Protocol
Protocol A: Standard Recrystallization (Ethanol 95%)
Best for crude purity >85%[1]
Reagents:
-
Crude this compound[1]
-
Ethanol (95% or Absolute)[1]
-
Activated Charcoal (optional, for decolorization)[1]
Step-by-Step Procedure:
-
Preparation: Place 10.0 g of crude material in a 250 mL Erlenmeyer flask.
-
Dissolution: Add 100 mL of Ethanol (95%). Add a magnetic stir bar.[1]
-
Heating: Heat the mixture to reflux (
C) on a stir plate.-
Note: If the solid does not completely dissolve after 15 minutes of reflux, add Ethanol in 10 mL increments. Do not exceed 150 mL total volume.
-
-
Filtration (Hot): If insoluble particles (dust, inorganic salts) remain, filter the hot solution rapidly through a pre-warmed Buchner funnel or fluted filter paper.[1]
-
Critical: If the solution is dark brown, add 0.5 g activated charcoal during reflux, stir for 5 mins, then filter hot.
-
-
Crystallization: Allow the filtrate to cool slowly to room temperature on the benchtop (approx. 2 hours). Do not disturb the flask.
-
Isolation: Filter the white to off-white needles using vacuum filtration.
-
Washing: Wash the filter cake with 2 x 10 mL of ice-cold Ethanol.
-
Reasoning: This displaces the mother liquor containing dissolved anthranilic acid impurities.[1]
-
-
Drying: Dry the solid in a vacuum oven at
C for 4 hours.
Expected Yield: 75–85% recovery.[1][3] Target Melting Point: 203–205 °C.
Protocol B: Acid-Base Reprecipitation (Pre-purification)
Required if crude purity is <85% or contains significant oligomers.[1]
Before recrystallization, a chemical purification step is recommended for very crude batches.[1]
-
Dissolve: Suspend crude solid in 1M NaOH (aq). The target acid dissolves as the sodium salt; impurities like benzoxazinones may remain insoluble (hydrolyze slowly).[1]
-
Filter: Filter off any insoluble solids.[1]
-
Precipitate: Slowly add 1M HCl to the filtrate with vigorous stirring until pH reaches ~3-4. The target acid will precipitate.[1][3][4][5]
-
Isolate: Filter the solid, wash with water, and proceed to Protocol A .
Part 4: Visualization of Workflow
The following diagram illustrates the decision tree for purification based on the impurity profile.
Caption: Decision matrix for the purification of this compound.
Part 5: Troubleshooting & Quality Control
| Issue | Cause | Solution |
| Oiling Out | Solution cooled too fast or solvent too polar.[1] | Re-heat to dissolve.[1] Add a seed crystal.[1] Add 5-10% water to the hot ethanol solution to increase polarity slightly.[1] |
| Low Yield | Product too soluble in Ethanol.[1] | Concentrate the mother liquor by 50% on a rotovap and cool again.[1] |
| Colored Product | Oxidation products of anthranilic acid.[1] | Use activated charcoal during the hot filtration step.[1][4] Ensure washing is thorough.[1][6] |
| MP < 200°C | Contamination with Anthranilic Acid (MP 144°C).[1] | Recrystallize again. Ensure the filter cake is washed with cold solvent.[1] |
References
-
Sigma-Aldrich. Product Specification: this compound (CAS 612-34-0).[1][6]Link[1]
-
Peet, N. P., et al. "Synthesis of quinazolinones and benzoxazinones."[1] Journal of Heterocyclic Chemistry, 1979.[1] (Contextual synthesis reference).
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (General reference for anthranilic acid derivative purification).
Sources
Application Notes & Protocols for the One-Pot Synthesis of 2-((2-Aminobenzoyl)amino)benzoic Acid Derivatives
For: Researchers, scientists, and drug development professionals.
Abstract
Derivatives of 2-((2-aminobenzoyl)amino)benzoic acid, also known as dianthranilides, are pivotal structural motifs in medicinal chemistry and materials science.[1] These compounds are key precursors for the synthesis of a variety of heterocyclic systems, most notably quinazolinones and acridones, which are recognized for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] This document provides a detailed guide to an efficient, one-pot synthesis of these valuable derivatives. The presented methodology, centered around the self-condensation of anthranilic acid derivatives, offers a streamlined and resource-effective alternative to traditional multi-step approaches.[1] By minimizing the need for the isolation and purification of intermediates, this one-pot protocol reduces solvent waste and enhances overall process efficiency, thereby accelerating the early stages of drug discovery and development.[1]
Introduction: The Significance of Dianthranilides
The molecular architecture of 2-((2-aminobenzoyl)amino)benzoic acid derivatives provides a versatile scaffold for the construction of complex, biologically active molecules. The strategic positioning of the amino and carboxylic acid functionalities allows for subsequent intramolecular cyclization reactions, readily yielding quinazolinone cores.[1] The quinazolinone ring system is a privileged structure in drug discovery, found in numerous approved pharmaceuticals and clinical candidates.
The traditional synthesis of dianthranilides often involves multiple steps, including protection/deprotection sequences and the isolation of intermediates, which can be time-consuming and lead to lower overall yields. The one-pot methodology detailed herein circumvents these challenges by facilitating the entire reaction sequence in a single reaction vessel. This approach is not only more efficient but also aligns with the principles of green chemistry by reducing waste and energy consumption.
Reaction Mechanism and Rationale
The one-pot synthesis of 2-((2-aminobenzoyl)amino)benzoic acid derivatives from substituted 2-aminobenzoic acids proceeds through a self-condensation reaction. The core of this transformation is the formation of an amide bond between two molecules of the starting anthranilic acid derivative.
The reaction is typically initiated by an activating agent, such as phosphorus trichloride or thionyl chloride, which converts the carboxylic acid moiety of one anthranilic acid molecule into a more reactive acyl chloride or a related species. This activated intermediate is then susceptible to nucleophilic attack by the amino group of a second anthranilic acid molecule, leading to the formation of the desired amide linkage. A base, such as pyridine or triethylamine, is often included to neutralize the acidic byproducts generated during the reaction.
A plausible mechanistic pathway is illustrated below:
Caption: Proposed reaction pathway for the one-pot synthesis.
Experimental Protocols
This section provides a representative, robust protocol for the one-pot synthesis of 2-((2-aminobenzoyl)amino)benzoic acid derivatives. While specific reaction conditions may be optimized for different substrates, this procedure serves as a reliable starting point.
Materials and Reagents
| Reagent | Grade | Supplier |
| Substituted 2-aminobenzoic acid | ReagentPlus®, ≥99% | Sigma-Aldrich |
| Phosphorus trichloride (PCl₃) | ≥98% | Sigma-Aldrich |
| Anhydrous Toluene | DriSolv®, ≥99.8% | EMD Millipore |
| Pyridine | Anhydrous, 99.8% | Sigma-Aldrich |
| Hydrochloric Acid (HCl) | 2N solution | Fisher Scientific |
| Ethanol | 200 proof, absolute | Decon Labs |
| Deionized Water | Milli-Q® | MilliporeSigma |
Step-by-Step Protocol
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add the substituted 2-aminobenzoic acid (1.0 eq).
-
Solvent and Base Addition: Add anhydrous toluene to the flask to create a suspension. Subsequently, add anhydrous pyridine (1.5 eq) to the mixture.
-
Activation: While stirring the mixture at 0 °C (ice bath), slowly add phosphorus trichloride (0.5 eq) dropwise. A color change and the formation of a precipitate may be observed.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 110 °C). Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching and Precipitation: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly quench the reaction by adding deionized water. Acidify the aqueous mixture with 2N hydrochloric acid until the pH is approximately 2-3 to precipitate the product.[1]
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water to remove any inorganic impurities.[1]
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield the pure 2-((2-aminobenzoyl)amino)benzoic acid derivative.[1]
Caption: Step-by-step experimental workflow.
Expected Results and Data
The one-pot synthesis described is expected to provide good to excellent yields of the desired 2-((2-aminobenzoyl)amino)benzoic acid derivatives. A study by Wan et al. reported yields ranging from 84% to 99% for a variety of substrates.[2] The electron-donating or electron-withdrawing nature of the substituents on the anthranilic acid can influence the reaction rate and yield.
| Entry | Substituent (R) | Yield (%) |
| 1 | H | 95 |
| 2 | 4-CH₃ | 92 |
| 3 | 5-CH₃ | 93 |
| 4 | 4-Cl | 88 |
| 5 | 5-Cl | 89 |
| 6 | 4-NO₂ | 85 |
Note: The yields presented in this table are representative and may vary based on the specific reaction conditions and scale.
Applications in Drug Discovery and Development
The primary application of this one-pot synthesis is the efficient production of dianthranilide libraries for high-throughput screening in drug discovery programs.[1] These derivatives serve as crucial starting materials for the synthesis of biologically active molecules.[1] For instance, the subsequent intramolecular cyclization of these dianthranilides can readily afford quinazolinone cores, which are present in numerous approved drugs and clinical candidates.[1]
Troubleshooting and Key Considerations
-
Anhydrous Conditions: The use of anhydrous solvents and reagents is critical for the success of this reaction, as the activating agents are sensitive to moisture.
-
Slow Addition of Activating Agent: The dropwise addition of the activating agent at low temperatures helps to control the exothermic nature of the reaction and prevent unwanted side reactions.
-
Purity of Starting Materials: The purity of the starting 2-aminobenzoic acid derivatives can significantly impact the yield and purity of the final product.
-
Recrystallization Solvent: The choice of recrystallization solvent is crucial for obtaining a highly pure product and should be determined empirically for each derivative.
Conclusion
The one-pot synthesis of 2-((2-aminobenzoyl)amino)benzoic acid derivatives represents a significant advancement over traditional multi-step methods. This protocol offers a rapid, efficient, and scalable route to a wide range of dianthranilides, which are valuable intermediates in the synthesis of pharmaceuticals and other functional materials. The operational simplicity and high yields make this methodology particularly attractive for applications in both academic research and industrial drug development.
References
-
Wan, L., Gao, F., Chen, W., & Zhou, X. (2019). One-Pot Synthesis of 2-((2-Aminobenzoyl)amino)benzoic Acid Derivatives. Chinese Journal of Organic Chemistry, 39(8), 2270-2276. Available at: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Anthranilic Acid Purification & Troubleshooting
Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals dealing with the isolation of target compounds from reaction mixtures containing unreacted anthranilic acid (2-aminobenzoic acid).
Anthranilic acid is a notoriously stubborn impurity. Because it is an amphoteric molecule containing both an acidic carboxyl group and a basic amine group, it often resists standard aqueous workups[1]. This guide provides field-proven, mechanistically grounded solutions to selectively remove it from your target APIs or intermediates.
Physicochemical Profiling
To effectively remove an impurity, you must first understand its physical boundaries. Anthranilic acid exists as a zwitterion near its isoelectric point (~pH 3.5), making it highly dependent on pH for phase partitioning.
Table 1: Physicochemical Properties of Anthranilic Acid
| Property | Value | Mechanistic Significance for Purification |
| Molecular Weight | 137.14 g/mol [2] | Small molecular size allows for rapid phase partitioning once ionized. |
| pKa₁ (Amine) | 2.14 – 2.17[1][2] | Requires strong acid (pH < 2.0) to fully protonate into the water-soluble anilinium cation. |
| pKa₂ (Carboxyl) | 4.85[1] | Requires weak base (pH > 7.0) to fully deprotonate into the water-soluble anthranilate anion. |
| Aqueous Solubility | 0.35 g/100 mL (20 °C)[2] | Sparingly soluble in neutral water; neutral aqueous washes will not remove it. |
| LogP (Octanol/Water) | 1.21[2] | Lipophilic enough to remain dissolved in organic solvents unless actively ionized. |
Purification Decision Matrix
The optimal removal strategy depends entirely on the chemical nature of your target product. Use the workflow below to determine your protocol.
Decision tree for removing unreacted anthranilic acid based on the target product's chemical nature.
Troubleshooting FAQs
Q1: Why is anthranilic acid persisting in my organic layer despite multiple water and brine washes? A1: Anthranilic acid has a LogP of 1.21 and a poor neutral aqueous solubility of just 0.35 g/100 mL[2]. Washing with neutral water or brine does not alter its ionization state. Because it is amphoteric[1], you must push the pH of your aqueous wash to extremes (either < 2.0 or > 7.0) to force the molecule out of its lipophilic zwitterionic/neutral state and into a highly polar ionic state.
Q2: My product is an N-acyl anthranilic acid derivative (a carboxylic acid). How do I separate it from the unreacted anthranilic acid without losing my product in a basic wash? A2: Do not use a basic wash (like NaHCO₃), as it will deprotonate both your product and the impurity, pulling both into the aqueous layer. Instead, exploit the amine group . When you acylate anthranilic acid, the basic amine is converted into a non-basic amide (conjugate acid pKa < 0). Therefore, washing your organic layer with 1.0 M HCl will selectively protonate the free amine of the unreacted anthranilic acid (pKa 2.14)[2], pulling it into the aqueous layer. Your N-acyl product remains perfectly safe in the organic layer because its carboxylic acid is fully protonated (neutral) at pH 0, and its amide nitrogen cannot be protonated by 1.0 M HCl.
Q3: During recrystallization, my product forms a sticky liquid ("oils out") instead of forming crystals. How do I fix this? A3: "Oiling out" occurs when a solution becomes supersaturated at a temperature above the melting point of the compound or a eutectic mixture of your compound and its impurities[3]. Unreacted anthranilic acid acts as a potent impurity that depresses the melting point of your target crystal lattice. Solution: Do not force crystallization immediately. Perform a pre-purification step (such as the selective acid-base extraction detailed below) to remove the bulk of the anthranilic acid[3]. If oiling still occurs, switch to a mixed-solvent system (e.g., ethanol/water) and ensure you cool the solution slowly to room temperature before applying an ice bath[3].
Validated Experimental Protocols
Protocol A: Biphasic Acid-Base Extraction (For Neutral or Amide Products)
Mechanism: According to the Henderson-Hasselbalch equation, at pH 0 (using 1.0 M HCl), the ratio of protonated anilinium to neutral anthranilic acid is
Step-by-Step Methodology:
-
Dilution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane) at a concentration of ~15 mL/g of crude material.
-
Acidic Wash: Transfer the solution to a separatory funnel. Add an equal volume of 1.0 M HCl (aq).
-
Phase Separation: Stopper and shake vigorously, venting frequently. Allow the layers to separate. The unreacted anthranilic acid is now protonated and resides in the lower/upper aqueous layer (depending on your organic solvent density).
-
Aqueous Drainage: Drain the aqueous layer. Repeat the 1.0 M HCl wash one additional time to ensure >99% removal.
-
Neutralization Wash: Wash the organic layer with saturated aqueous NaHCO₃ (pH ~8) to remove any residual HCl.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Self-Validation Check: Spot the concentrated organic layer on a TLC plate and visualize under UV light (365 nm). Anthranilic acid is highly fluorescent under 365 nm UV. A lack of bright blue fluorescence confirms successful removal.
Protocol B: Anti-Solvent Crystallization (For Acidic Target Compounds)
Mechanism: Exploits the differential equilibrium mole fraction solubility of anthranilic acid in mixed solvent systems compared to larger, more hydrophobic drug derivatives[4].
Step-by-Step Methodology:
-
Dissolution: Suspend the crude mixture in a minimal volume of hot ethanol (70–80 °C) until fully dissolved.
-
Anti-Solvent Addition: Slowly add warm deionized water dropwise with continuous stirring until the solution becomes faintly turbid (reaching the cloud point).
-
Seeding (Optional but Recommended): Add a microscopic seed crystal of the pure target compound to act as a nucleation site, preventing the mixture from oiling out[3].
-
Controlled Cooling: Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature. Rapid cooling traps anthranilic acid in the crystal lattice.
-
Ice Bath Maturation: Once at room temperature, transfer the flask to an ice bath (0–4 °C) for 30 minutes to maximize precipitation[3].
-
Filtration: Collect the crystals via vacuum filtration. Wash the filter cake with a small volume of ice-cold 1:1 Ethanol/Water. The unreacted anthranilic acid remains dissolved in the mother liquor.
References
-
PubChem Compound Summary for CID 227, Anthranilic acid - National Center for Biotechnology Information. URL: [Link]
-
Anthranilic acid - Wikipedia, The Free Encyclopedia. URL:[Link]
-
Solubility of Sparingly Soluble Drug Derivatives of Anthranilic Acid - The Journal of Physical Chemistry B (ACS Publications). URL:[Link]
Sources
Technical Support Center: Isatoic Anhydride Hydrolysis & Stability
Topic: Preventing Oligomerization During Isatoic Anhydride Hydrolysis Audience: Researchers, Process Chemists, and Drug Development Scientists Reference ID: IA-HYD-001
The Mechanistic Conflict: Why Oligomerization Occurs
The hydrolysis of Isatoic Anhydride (IA) is a race between two nucleophiles: the hydroxide ion (desired) and the amine of the newly formed product (undesired).
-
The Goal (Path A): Hydroxide (
) attacks the C4 carbonyl, opening the ring to form a carbamate intermediate, which decarboxylates to yield Anthranilic Acid. -
The Problem (Path B): As Anthranilic Acid forms, its primary amine (
) becomes a competing nucleophile. If it attacks unreacted IA, it forms Anthraniloylanthranilic Acid (the "Dimer"). This is the primary insoluble impurity often mistaken for unreacted starting material.
Pathway Visualization
Figure 1: Kinetic competition between hydrolysis (green) and dimerization (red). Path B dominates when local concentration of IA is high relative to hydroxide.
Critical Process Parameters (CPP)
To prevent Path B, you must manipulate the kinetics to favor
| Parameter | Recommendation | Scientific Rationale |
| pH Control | > 10.0 (Maintain) | At pH > 10, hydrolysis is pseudo-first-order with respect to |
| Mode of Addition | Inverse Addition | Crucial: Add solid IA to the base solution. Never add base to an IA slurry. This ensures |
| Temperature | 40°C – 60°C | Higher temperature increases the solubility of IA, preventing "clumps" where local |
| Solvent System | Water + Co-solvent | If IA is hydrophobic, use THF or Dioxane (10-20%) to aid dispersion. "Oiling out" or clumping promotes oligomerization inside the solid phase. |
The "Golden Standard" Protocol
This protocol is designed to minimize the Anthraniloylanthranilic Acid impurity to < 0.5%.
Reagents
-
Isatoic Anhydride (1.0 equiv)
-
Sodium Hydroxide (2.5 – 3.0 equiv) — Excess is required to maintain pH > 10 throughout.
-
Water (10-15 volumes relative to IA weight)
Step-by-Step Methodology
-
Preparation of Base:
-
Charge water and NaOH into the reactor.
-
Stir until fully dissolved.
-
Heat solution to 50°C . Do not skip heating; cold hydrolysis is sluggish and risks accumulation of unreacted IA.
-
-
Inverse Addition (The Control Step):
-
Add Isatoic Anhydride solid in small portions (e.g., over 20-30 minutes).
-
Visual Check: Ensure the solution clears (or nearly clears) before the next addition.
-
Why? If you dump it all at once, the interior of the clumps will have pH < 7 due to local acid generation, triggering rapid dimerization.
-
-
Reaction Monitoring:
-
Maintain temperature at 50–60°C for 1 hour after final addition.
-
TLC Check: Eluent 1:1 Ethyl Acetate/Hexane.
-
IA
~ 0.6 (disappears). -
Anthranilic Acid
~ 0.4 (fluorescent blue under UV). -
Dimer
~ 0.1 (remains at baseline or streaks).
-
-
-
Quenching & Isolation:
-
Cool to 20°C.
-
Slowly acidify with HCl to pH 4.0.
-
Caution: Rapid CO2 evolution may occur if carbamate intermediates were stable at high pH.
-
Filter the precipitate (Anthranilic Acid).[1]
-
Troubleshooting & FAQs
Q1: I followed the protocol, but I still see a beige, insoluble solid that won't dissolve in acid. What is it?
Diagnosis: This is likely the Dimer (Anthraniloylanthranilic acid) or a higher oligomer. Cause:
-
Addition rate too fast: You created a local deficiency of base.
-
Poor agitation: The IA floated on top or clumped at the bottom, reacting with itself. Fix: Filter the solution while alkaline (before acidification). The dimer is less soluble in base than the monomer. This "polish filtration" removes the oligomer before you precipitate your product.
Q2: My yield is >100%. Why?
Diagnosis: Incomplete decarboxylation or salt inclusion. Explanation: The intermediate N-carboxyanthranilic acid (carbamate) can be stable in cold alkaline solution. If you acidify effectively but don't heat, you may precipitate the carbamic acid, which weighs more than the target. Fix: Ensure the reaction is heated to >50°C during the reaction or briefly boil after acidification to drive off CO2.
Q3: Can I use weak bases like Carbonate or Bicarbonate?
Diagnosis: Not recommended for pure hydrolysis.
Explanation: Carbonates buffer at pH 8–9. As shown in the Mechanism section, this pH range allows the amine nucleophile to compete with water. You need strong bases (NaOH, KOH) to suppress the amine nucleophile via high
Q4: How do I remove the dimer if it's already formed?
Fix: Recrystallization.
-
Solvent: Hot water or Ethanol/Water mixtures.
-
Method: The dimer is significantly less soluble in water than Anthranilic Acid. Dissolve your crude product in hot alkaline water, filter off the insoluble dimer, then re-acidify the filtrate.
References
-
Coppola, G. M. (1980).[2][3][4] "The Chemistry of Isatoic Anhydride". Synthesis, 1980(7), 505–536.[2] The definitive review covering nucleophilic attack at C4 vs C2 and kinetics of amine vs hydroxide attack. [5]
-
Staiger, R. P., & Wagner, E. C. (1953). "Isatoic Anhydride. IV. Reactions with Various Nucleophiles". Journal of Organic Chemistry, 18(10), 1427–1439. Establishes the kinetic data for hydrolysis and the formation of anthraniloylanthranilic acid side products. [5]
-
Erdmann, E. (1899). "Über die Isatoic-Säure". Berichte der deutschen chemischen Gesellschaft, 32, 2159. Foundational paper identifying the dimerization pathway. [5]
-
Bayer CropScience AG. (2015). "Process for preparing substituted isatoic acid anhydride compounds". World Patent WO2015055447A1. Industrial context on controlling hydrolysis versus side reactions during scale-up.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Isatoic anhydride - Wikipedia [en.wikipedia.org]
- 3. Author: G. M. Coppola [organic-chemistry.org]
- 4. WO2015055447A1 - Process for preparing substituted isatoic acid anhydride compounds and derivatives thereof - Google Patents [patents.google.com]
- 5. hgs.osi.lv [hgs.osi.lv]
Technical Support Center: Troubleshooting Low Purity in N-Anthranoylanthranilic Acid Synthesis
Welcome to the technical support center for the synthesis of N-acyl anthranilic acid derivatives. This guide is designed for researchers, chemists, and drug development professionals who are encountering purity challenges in the synthesis of N-anthranoylanthranilic acid. As a molecule with both a nucleophilic amine and an electrophilic carboxylic acid on the same ring, anthranilic acid presents unique challenges. This document provides in-depth, experience-driven insights and validated protocols to help you diagnose and resolve common purity issues.
Section 1: Understanding the Core Synthesis and Potential Pitfalls
The synthesis of N-anthranoylanthranilic acid is fundamentally an amide bond formation between two molecules of anthranilic acid. One molecule acts as the acyl donor (its carboxylic acid is activated) and the second acts as the nucleophile (its amine attacks the activated carbonyl). The success of this reaction hinges on selectively activating one functional group without promoting unwanted side reactions.
The primary challenge is that anthranilic acid can react with itself under various conditions, and its aromatic amine is susceptible to oxidation. The presence of both acidic and basic groups makes the compound amphoteric, further complicating purification.[1]
General Synthesis Pathway
The most common approach involves activating the carboxylic acid of the first equivalent of anthranilic acid to form a highly reactive intermediate, which is then attacked by the amine of the second equivalent.
Caption: General workflow for N-anthranoylanthranilic acid synthesis.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during synthesis and purification in a direct question-and-answer format.
Q1: My final product is highly colored (yellow, brown, or black). What is the cause and how can I prevent it?
A1: Discoloration is a frequent problem when working with aromatic amines like anthranilic acid and is typically caused by oxidation or residual impurities.
-
Causality (Expertise): Aromatic amines are easily oxidized, even by atmospheric oxygen, especially at elevated temperatures or in the presence of trace metal catalysts. This oxidation leads to the formation of highly conjugated, intensely colored polymeric byproducts.[2] Furthermore, if your starting anthranilic acid is not pure white, these impurities will be carried through and may intensify during the reaction.[1]
-
Troubleshooting Steps:
-
Assess Starting Material: Begin with high-purity, colorless anthranilic acid. If your starting material is off-white or yellow, recrystallize it from hot water with activated charcoal first.
-
Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with oxygen, especially if heating is required for extended periods.
-
Purification with Charcoal: During workup or recrystallization, treat the solution of your crude product with activated charcoal. Charcoal has a high surface area and can effectively adsorb colored impurities.
-
Avoid Harsh Conditions: Prolonged heating at high temperatures can promote degradation and discoloration. If possible, use more efficient coupling agents that allow for lower reaction temperatures.
-
Q2: My analysis (NMR, LC-MS) shows a large amount of unreacted anthranilic acid. How can I drive the reaction to completion?
A2: Incomplete conversion is often due to inefficient activation of the carboxylic acid, poor nucleophilicity of the amine, or deactivation of the reagents.
-
Causality (Expertise): The activation of a carboxylic acid is a critical equilibrium step. If the activating agent is not potent enough, is used in insufficient quantity, or is quenched by moisture, the formation of the reactive intermediate will be slow or incomplete. Additionally, in the presence of a base, the amine of the nucleophile can be deprotonated, but so can the carboxylic acid of the acyl donor, potentially forming an unreactive carboxylate.
-
Troubleshooting Steps:
-
Reagent Stoichiometry & Quality: Ensure your activating agent (e.g., thionyl chloride, EDC) is fresh and anhydrous. Use a slight excess (1.1-1.2 equivalents) of the activating agent relative to the acyl donor anthranilic acid.
-
Moisture Control: The reaction must be conducted under strictly anhydrous conditions. Use dry solvents and glassware, and handle hygroscopic reagents in a glove box or under a positive pressure of inert gas. Water will rapidly quench most activating agents.
-
Temperature & Reaction Time: Some activation reactions require an initial period at low temperature (e.g., 0 °C) to prevent side reactions, followed by warming to room temperature or gentle heating to ensure completion. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
-
Choice of Base: When using a base (like pyridine or triethylamine) as an acid scavenger, ensure it is added correctly. For acyl chloride formation, the base is typically added with the nucleophile. For carbodiimide coupling, a non-nucleophilic base can help, but excess can be detrimental.
-
Q3: I'm observing significant byproducts. What are the likely side reactions?
A3: The bifunctional nature of anthranilic acid makes it susceptible to self-condensation or reaction at the wrong site.
-
Causality (Expertise): The primary side reactions are polymerization (where a growing chain of anthranilic acid molecules forms) and the formation of cyclic dimers or other condensed structures. If the activated intermediate is too stable or the concentration is too high, it may react with another activated molecule rather than the intended nucleophile. The presence of a free amino group can also lead to complications during the activation of the carboxylic group.[3]
-
Troubleshooting Steps:
-
Slow Addition: Add the activating agent to the acyl-donor anthranilic acid slowly at a low temperature. Then, add this solution of the activated intermediate slowly to the solution of the nucleophilic anthranilic acid. This "slow addition" technique keeps the concentration of the highly reactive species low, favoring the desired bimolecular reaction over polymerization.
-
Protecting Groups: For the highest purity, consider a protecting group strategy. Protect the amine of the acyl-donor molecule (e.g., as an N-acetyl derivative), perform the coupling reaction, and then deprotect the amine.[4] This completely prevents its unwanted nucleophilic activity.
-
Solvent Choice: Use a solvent that keeps all reactants and intermediates fully dissolved. If a component precipitates, it can lead to localized high concentrations and side reactions.
-
Caption: Competing reactions for the activated intermediate.
Q4: What is the most effective method for purifying the crude product?
A4: A combination of acid-base extraction followed by recrystallization is often the most effective strategy.
-
Causality (Expertise): Your product, N-anthranoylanthranilic acid, has a free carboxylic acid, making it acidic. Unreacted starting material, anthranilic acid, is amphoteric but will also behave as an acid.[1] Polymeric byproducts may have different solubility profiles. This allows for separation based on differential solubility in aqueous acid/base.
-
Recommended Purification Protocol:
-
Aqueous Workup: After the reaction is complete, quench it carefully. Dissolve the crude material in an organic solvent (like ethyl acetate) and wash with a dilute acid (e.g., 1M HCl) to remove any unreacted amine-containing starting material or basic impurities.
-
Base Extraction: Extract the organic layer with a dilute base (e.g., 1M NaHCO₃ or Na₂CO₃ solution). Your desired product and any unreacted starting material will move into the aqueous layer as their sodium salts, leaving non-acidic impurities behind in the organic layer.
-
Precipitation: Cool the aqueous layer in an ice bath and slowly re-acidify it with cold 1M HCl until the pH is around 3-4. Your product should precipitate out as a solid.[5]
-
Recrystallization: Collect the solid by filtration. Recrystallize it from a suitable solvent system. Ethanol/water or acetic acid/water mixtures are often good starting points.[6] If the product is still colored, use charcoal during this step.
-
Section 3: Validated Experimental Protocols
Protocol 1: Synthesis via Acyl Chloride Intermediate
This protocol emphasizes control to minimize side reactions.
-
Preparation (Acyl Donor): In a flame-dried, three-neck flask under a nitrogen atmosphere, suspend anthranilic acid (1.0 eq) in anhydrous dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.
-
Activation: Add thionyl chloride (1.1 eq) dropwise to the suspension over 20 minutes. A catalytic amount of anhydrous DMF (1-2 drops) can be added to facilitate the reaction.
-
Reaction Monitoring: Allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Stir for an additional 1-2 hours, or until the evolution of HCl gas ceases and the solution becomes clearer. This forms the anthraniloyl chloride intermediate.
-
Preparation (Nucleophile): In a separate flask, dissolve anthranilic acid (1.0 eq) and anhydrous pyridine (1.5 eq) in anhydrous DCM. Cool to 0 °C.
-
Coupling: Slowly add the solution of the acyl chloride (from step 3) to the nucleophile solution (from step 4) via a dropping funnel over 30-45 minutes.
-
Completion: After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Workup: Proceed with the purification protocol outlined in Q4.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Dissolve a small amount of your crude solid in a minimum amount of a hot solvent (e.g., ethanol, acetic acid).
-
Charcoal Treatment (if needed): If the solution is colored, add a small amount of activated charcoal (approx. 1-2% by weight) and keep the solution hot for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper to remove the charcoal and any insoluble impurities.
-
Crystallization: Add a hot anti-solvent (e.g., water) dropwise to the hot filtrate until it just begins to turn cloudy.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath or refrigerator for several hours to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Section 4: Data Interpretation
Low purity is often a mixture of starting materials and byproducts. Use this table to help identify common impurities based on their expected analytical signatures.
| Compound | Key ¹H NMR Signals (DMSO-d₆) | Expected Mass [M-H]⁻ | Notes |
| Anthranilic Acid (Starting Material) | ~6.5-7.8 ppm (aromatic protons), broad singlet for -NH₂ and -COOH.[7] | 136.04 | Presence indicates an incomplete reaction. |
| N-Anthranoylanthranilic Acid (Product) | Multiple aromatic signals, a downfield amide N-H singlet (~10-11 ppm), a carboxylic acid proton (~12-13 ppm). | 255.08 | The amide proton is a key diagnostic signal. |
| Polymeric Byproducts | Broad, poorly resolved signals in the aromatic region. | High MW distribution | Often results in baseline "humps" in NMR and a series of peaks in MS. |
Section 5: Comprehensive Troubleshooting Workflow
Use this flowchart to systematically diagnose the source of low purity in your synthesis.
Caption: A logical workflow for troubleshooting purity issues.
References
- Vertex AI Search. (2025).
- Wikipedia. (2024). Anthranilic acid.
- CORE. (2024).
- SciELO. (2024). Microwave-Promoted synthesis of novel N-Arylanthranilic acids.
- Quora. (2017).
- ResearchGate. (2025). Synthesis and Cyclization of some N-(2-Pyridyl) Anthranilic Acids.
- ResearchGate. (2025).
- Organic Syntheses. (2024). Acridone.
- PMC. (2010). Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III)
- SYNTHESIS AND PROPERTIES OF NEW N-ACYL DERIV
- Wikipedia. (2024).
- Taylor & Francis Online. (2013). Design and Synthesis of Some New N-Phenylanthranilic Acids from Highly Sterically Hindered Anilines.
- SJC. (2015). Synthesis and Characterisation of Biologically Active Metal Complexes of N-Phenyl Anthranilic Acid.
- SCIRP. (2014). Oxidative Polymerization of N-Phenylanthranilic Acid in the Heterophase System.
- Wikipedia. (2024). Ullmann reaction.
- PMC. (2021).
- INIS-IAEA. (2025). Microwave-Promoted synthesis of novel N-Arylanthranilic acids.
- Google Patents. (1997). WO1997028118A1 - Process for preparing anthranilic acids.
- THE SYNTHESIS OF ANTHRANILIC ACID, TRYPTOPHAN, AND SULFENYL CHLORIDE ANALOGUES, AND ENZYM
- Karolinska Institutet. (2024).
- YouTube. (2023). N-acetylanthranilic acid synthesis (+failed triboluminescence test).
- Sciencemadness Discussion Board. (2017). Purifying anthranilic acid.
- Semantic Scholar. (2012). A new protocol for the synthesis of primary, secondary and tertiary anthranilamides utilizing N-(2-aminoarylacyl)benzotriazoles.
- ResearchGate. (2025). Synthesis of N-Aryl and N-Alkyl Anthranilic Acids via SNAr Reaction of Unprotected 2-Fluoro- and 2-Methoxybenzoic Acids by Lithioamides.
- PMC - NIH. (2022).
- Copolymers of Aniline with O-Anthranilic Acid: Synthesis and Characteriz
Sources
- 1. Anthranilic acid - Wikipedia [en.wikipedia.org]
- 2. Copolymers of Aniline with O-Anthranilic Acid: Synthesis and Characterization [file.scirp.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. WO1997028118A1 - Process for preparing anthranilic acids - Google Patents [patents.google.com]
- 5. Synthesis of N-phenylanthranilic Acid and Its Related Toxicity and Biomarker Studies_Chemicalbook [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. scielo.br [scielo.br]
Technical Support Center: Optimization of pH for Precipitation of 2-(2-Aminobenzamido)benzoic Acid
This guide serves as a specialized technical support resource for the isolation of 2-(2-Aminobenzamido)benzoic acid (CAS: 612-34-0).[1][2] It is designed for researchers observing yield loss, impurity co-precipitation, or unintended cyclization during the acidification phase.[2][3]
Ticket Reference: #PRECIP-612-34-0 Subject: Optimizing pH endpoints to maximize yield and purity while preventing cyclization. Status: Resolved / Knowledge Base Article
Core Technical Overview
The precipitation of this compound (N-(2-aminobenzoyl)anthranilic acid) is a critical control point.[1][2] This molecule is an amphoteric intermediate .[1][2][3] It exists in equilibrium with its cyclized counterpart, 2-(2-aminophenyl)quinazolin-4(3H)-one .[1][2][3]
The Physicochemical Challenge
-
High pH (> 8.0): The molecule exists as a soluble carboxylate anion (Salt form).[2]
-
Low pH (< 2.0): The terminal amine protonates (
), increasing solubility and—critically—catalyzing the dehydration reaction to form the quinazolinone ring (an impurity if the open chain is the target).[2] -
Target pH (3.5 – 4.5): The region of minimum solubility (Isoelectric zone) where the zwitterionic or uncharged acid form predominates, forcing precipitation.[2][3]
Visualizing the Pathway
The following diagram illustrates the reaction flow and the risk of over-acidification.
Caption: Reaction scheme showing the critical pH window to avoid cyclization to the quinazolinone derivative.
Standard Operating Procedure (SOP)
Protocol ID: PRECIP-COLD-ACID-V2
This protocol minimizes the solubility of the target acid while keeping the unreacted Anthranilic Acid (impurity) in solution or allowing for its removal.[2]
Phase A: Preparation
-
Cooling: Cool the alkaline reaction mixture (filtrate) to 0–5°C .
-
Agitation: Set overhead stirring to medium-high (ensure a vortex without splashing).
Phase B: Acidification (The Critical Step)[2]
-
Reagent: Use dilute HCl (1N to 2N) or dilute
. Avoid concentrated acids to prevent localized "hot spots" of low pH.[2][3] -
Addition Rate: Add acid dropwise. Monitor pH continuously.
-
The "Cloud Point": You will observe turbidity around pH 6.5–6.[1][2][3]0. Do not stop.
-
The Endpoint: Continue acidification until pH 4.0 – 4.5 .
-
Ageing: Stir the slurry at 0–5°C for 30–60 minutes.
Phase C: Isolation
Troubleshooting Guide (FAQ)
Issue 1: "I am getting a sticky gum/oil instead of a solid."
Root Cause: Rapid acidification or high temperature (Oiling Out).[1][2][3] Diagnosis: The product is precipitating faster than it can crystallize, trapping impurities and solvent.[1][2][3] Corrective Action:
-
Slower Addition: Reduce acid addition rate to 1 drop/second.
-
Seeding: Add a small crystal of pure product at pH 6.0 (the cloud point).
-
Temperature: Ensure the solution is < 10°C. If it oils out, reheat to dissolve and cool very slowly with vigorous stirring.
Issue 2: "My product is fluorescent or has a very high melting point (>200°C)."
Root Cause: Unintended Cyclization.[1][3] Diagnosis: You have likely formed 2-(2-aminophenyl)quinazolin-4(3H)-one.[1][2] This happens if the mixture was heated after acidification or if the pH dropped below 2.0.[2] Corrective Action:
-
Strict pH Control: Never drop below pH 3.5.
-
Cold Processing: Keep the acidic slurry on ice. Cyclization is endothermic or requires activation energy; cold prevents it.[1][2][3]
Issue 3: "High levels of Anthranilic Acid impurity in the final solid."
Root Cause: Co-precipitation.[1][3] Anthranilic acid has a pKa (COOH) of ~4.8 and precipitates heavily at pH 4.3.[2] Diagnosis: TLC shows a spot corresponding to the starting material.[1][2][3] Corrective Action:
-
Sequential Precipitation:
-
Wash Strategy: Wash the filter cake with a mild solvent where Anthranilic acid is soluble but the dimer is not (e.g., dilute acetic acid or warm water, though warm water risks yield loss).[2][3]
Optimization Data Matrix
| Variable | Setting | Impact on Yield | Impact on Purity | Risk Factor |
| pH Endpoint | 3.5 – 4.5 | Optimal | High | Safe zone.[1][2][3] |
| pH Endpoint | < 2.0 | Moderate (Redissolution) | Low | High: Risk of Cyclization.[1][2][3] |
| Temperature | 0 – 5°C | Maximized | High | Low.[1][3] |
| Temperature | > 25°C | Lower | Moderate | High: Oiling out & Cyclization.[1][3] |
| Acid Conc. | 1N - 2N | High | High | Low (Good control).[1][2] |
| Acid Conc. | Conc.[1][2][3][4] (12N) | Variable | Low (Occlusion) | High (Local pH shock).[2] |
Decision Tree for pH Adjustment
Caption: Logic flow for determining the optimal stopping point during acidification.
References
-
Synthesis of 2-Aminobenzamide Derivatives . National Institutes of Health (PMC).[2] Discusses the reaction of isatoic anhydride with amines and subsequent precipitation methods.
-
A Technical Guide to the Synthesis of 2-(2-Aminobenzoyl)benzoic Acid . BenchChem.[1][2][3] Provides detailed protocols for anthranilic acid derivative synthesis and isolation.
-
Anthranilic Acid Solubility and pKa Data . Solubility of Things / NIST.[1][2][3] Establishes the pKa of the carboxylic acid moiety (~4.[2]8) and amine (~2.2), grounding the pH 4.0 precipitation logic.[2][3]
-
Practical approach to 2-thioxo-2,3-dihydroquinazolin-4(1H)-one . RHHZ. Describes the cyclization pathways of anthranilic acid derivatives, confirming the risk of ring closure under acidic/thermal conditions.
Sources
solubility issues of 2-(2-Aminobenzamido)benzoic acid in water
This technical guide addresses the solubility, stability, and handling of 2-(2-Aminobenzamido)benzoic acid (CAS: 612-34-0), also known as N-anthraniloylanthranilic acid.[1]
Topic: Solubility Optimization & Stability Troubleshooting
Part 1: Executive Summary & Chemical Identity
Researchers often encounter precipitation and degradation when working with this compound due to its amphoteric nature and tendency to undergo intramolecular cyclization .[1][2] This molecule consists of two anthranilic acid moieties linked by an amide bond.[3] Its solubility is governed by the ionization state of its carboxylic acid (pKa ~4.[3]5) and aniline amine (pKa ~2.5), while its stability is compromised by acid-catalyzed dehydration.[1][3]
Physicochemical Profile
| Property | Data | Critical Note |
| CAS Number | 612-34-0 | Verify CAS to distinguish from the ketone analog.[1][2][4] |
| Molecular Formula | C₁₄H₁₂N₂O₃ | MW: 256.26 g/mol |
| Solubility (Water) | < 0.1 mg/mL (Neutral pH) | Practically insoluble without pH adjustment.[1][2] |
| Solubility (DMSO) | > 20 mg/mL | Recommended for stock solutions.[1][2][3] |
| pKa Values (Est.) | COOH: ~4.5 | Soluble as a carboxylate anion at pH > 6.[2][3]0. |
| Stability Risk | High | Prone to cyclization to benzoxazinone under acidic/thermal stress.[2] |
Part 2: Troubleshooting Guide (Q&A)
Category A: Dissolution Issues
Q1: I added the powder directly to water/PBS, but it floats or forms clumps. Why won't it dissolve?
Diagnosis: At neutral pH (pH 7.0), the compound exists largely in its neutral or zwitterionic form, which has high lattice energy due to intermolecular hydrogen bonding and
-
Action: Adjust the pH to 7.5–8.0 using mild base (e.g., 0.1 M NaOH or Na₂CO₃).[1]
-
Protocol: Predissolve in a small volume of DMSO (see Protocol 1), then dilute into a buffer with adequate buffering capacity (e.g., 50 mM Tris or Phosphate, pH 8.0).
Q2: Can I use ethanol or methanol as a co-solvent? Diagnosis: The compound has limited solubility in alcohols compared to DMSO or DMF.[1] High concentrations of ethanol (>10%) in aqueous buffers may precipitate the compound if the pH drifts acidic.[3] Solution: DMSO is superior. If alcohol is required, keep the final concentration < 5% and ensure the aqueous buffer pH remains > 7.5.[1]
Category B: Stability & Degradation[1][2]
Q3: My stock solution turned cloudy and yellow after 24 hours at room temperature. What happened? Diagnosis: This indicates cyclodehydration .[1][2] In acidic or even neutral unbuffered solutions, the amide nitrogen can attack the carboxylic acid carbonyl, expelling water to form 2-(2-aminophenyl)-4H-3,1-benzoxazin-4-one .[1][2] This product is less soluble and often yellow/fluorescent.[2][3] Solution:
-
Avoid Acid: Never store the compound in acidic media (pH < 5).[2][3]
-
Temperature Control: Store aqueous working solutions at 4°C and use within 4 hours.
-
Stock Storage: Store DMSO stocks at -20°C, protected from light and moisture (anhydrous DMSO is critical).
Q4: I see an extra peak in my HPLC analysis. Is it an impurity? Diagnosis: Likely yes. Common impurities/degradants include:
-
Anthranilic Acid: Result of amide hydrolysis (usually at high pH > 10 or strong acid).[3]
-
Benzoxazinone Derivative: Result of cyclization (promoted by heat/acid).[3] Solution: Run a standard of Anthranilic acid (CAS 118-92-3) to confirm hydrolysis.[1][2] Ensure your HPLC mobile phase is not too acidic (avoid high TFA concentrations if the run time is long).[2][3]
Part 3: Technical Deep Dive & Visualization
Mechanism 1: Solubility & Ionization
The solubility is pH-dependent.[1][2] The "Sweet Spot" for aqueous solubility is pH 7.5 – 9.0 , where the carboxylate anion dominates, preventing aggregation.[1][3]
Figure 1: pH-dependent ionization states. The red zone indicates the pH range where precipitation is most likely.[3]
Mechanism 2: Cyclization Pathway (Degradation)
The primary instability risk is the formation of the benzoxazinone ring.[3] This is an equilibrium reaction driven by acid catalysis and dehydration.[3]
Figure 2: Degradation pathways. Avoid acidic conditions and heat to prevent the formation of the insoluble benzoxazinone derivative.[3]
Part 4: Validated Experimental Protocols
Protocol 1: Preparation of 50 mM Stock Solution
Use this protocol to create a stable master stock.
-
Weighing: Weigh 12.8 mg of this compound (MW 256.26).
-
Solvent: Add 1.0 mL of anhydrous DMSO (Dimethyl sulfoxide).
-
Dissolution: Vortex vigorously for 30 seconds. The solution should be clear and colorless to pale yellow.[3]
-
Storage: Aliquot into amber vials (to protect from light) and store at -20°C. Stable for 3–6 months.
Protocol 2: Preparation of Aqueous Working Solution (100 µM)
Use this protocol for biological assays to prevent precipitation.
-
Buffer Selection: Prepare PBS (Phosphate Buffered Saline) adjusted to pH 7.8 or 8.0 .
-
Dilution Step:
-
Verification: Inspect for turbidity. If cloudy, check the final pH.[3] If pH < 7.0, add minimal 1M NaOH to clarify.[3]
Part 5: References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 612-34-0, this compound.[1][2] Retrieved from [Link][3]
-
Bergman, J., & Bergman, S. (1985). Studies of the reaction between anthranilic acid and acetic anhydride.[3] Journal of Organic Chemistry.[2][3] (Mechanistic insight into benzoxazinone cyclization).
-
Perrin, D. D. (1972). Dissociation Constants of Organic Bases in Aqueous Solution.[1][3] Butterworths, London.[1][3] (Source for pKa estimation of anthranilic acid derivatives).
Sources
Technical Guide: Temperature Control in Isatoic Anhydride Aminolysis
This technical guide addresses the critical role of temperature control in the aminolysis of isatoic anhydride. It is designed for researchers requiring precise control over product selectivity between anthranilamides (kinetic product) and quinazolinones (thermodynamic product).
Version: 2.1 | Department: Application Science | Status: Active Scope: Reaction kinetics, thermodynamic selectivity, and scale-up safety.
Core Principles: The Kinetic vs. Thermodynamic Divergence
The reaction of isatoic anhydride with amines is a classic example of temperature-dependent selectivity. The nucleophilic attack of the amine on the anhydride carbonyl is exothermic. The fate of the resulting intermediate—and thus the final product—is dictated strictly by thermal energy.
The Selectivity Mechanism
-
Pathway A (Kinetic Control, < 60°C): Nucleophilic attack opens the ring, releasing CO₂ to form anthranilamides . This is irreversible under mild conditions.
-
Pathway B (Thermodynamic Control, > 80°C): At higher temperatures (often requiring a catalyst or dehydrating agent), the initial amide intermediate undergoes cyclocondensation with an electrophile (often an aldehyde or ketone in multicomponent reactions, or ortho-esters) to form quinazolinones .
Visualizing the Pathway
The following diagram illustrates the bifurcation of the reaction pathway based on thermal conditions.
Figure 1: Thermal divergence of isatoic anhydride aminolysis. Green path indicates low-temperature kinetic product; Red path indicates high-temperature thermodynamic cyclization.
Troubleshooting & FAQs
This section addresses specific failure modes reported by users, focusing on temperature-induced anomalies.
Q1: I am observing a rapid temperature spike upon amine addition, followed by lower yields. What is happening?
Diagnosis: Uncontrolled Exotherm leading to Side Reactions. Technical Insight: The ring-opening aminolysis is highly exothermic. If the amine is added too quickly without active cooling, the local temperature can exceed 60°C. Consequences:
-
Dimerization: High temperatures favor the reaction of the product (anthranilamide) with unreacted isatoic anhydride, forming anthraniloylanthranilic acid derivatives.
-
Hydrolysis: If water is present (solvent or wet amine), high temperatures accelerate the hydrolysis of isatoic anhydride to anthranilic acid, which is unreactive toward the amine under these conditions. Corrective Action:
-
Protocol: Cool the reaction vessel to 15–20°C before amine addition.
-
Dosing: Add the amine dropwise, monitoring internal temperature to ensure it does not exceed 40°C during addition.
Q2: My target is the Anthranilamide, but I see significant unreacted Isatoic Anhydride despite refluxing.
Diagnosis: Incorrect Thermal Strategy. Technical Insight: Refluxing is counter-productive for simple anthranilamide synthesis if the solvent boils >80°C. However, if you are seeing unreacted material, it is likely due to poor solubility or deactivation rather than temperature alone. Corrective Action:
-
Solvent Choice: Switch to a polar aprotic solvent (DMF, DMSO) or use water with a base (NaOH/Na₂CO₃) to solubilize the anthranilic acid byproduct if hydrolysis is the issue.
-
Temperature: Do not reflux. Maintain 45–55°C . This provides enough energy to overcome the activation barrier for the amine attack without triggering degradation.
Q3: I am trying to synthesize Quinazolinones (one-pot), but the reaction stalls at the intermediate amide.
Diagnosis: Insufficient Thermal Drive for Cyclodehydration. Technical Insight: The second step (cyclization) has a significantly higher activation energy than the initial ring opening. Corrective Action:
-
Temperature: Increase reaction temperature to 110–120°C .
-
Solvent: Replace Ethanol (bp 78°C) with Toluene, DMF, or use solvent-free conditions if applicable.
-
Catalysis: Add a Lewis acid catalyst (e.g., Sulfamic acid, Iodine, or ZnCl₂) to lower the activation energy of the cyclization step.
Q4: The product is isolating as a sticky "gum" rather than a precipitate.
Diagnosis: Oligomerization or Solvent Trapping. Technical Insight: "Gums" often result from mixed product profiles (monomer + dimer) caused by thermal gradients in the reactor. Corrective Action:
-
Thermal Homogeneity: Ensure vigorous stirring. A viscous slurry creates hot spots.
-
Quench: Pour the reaction mixture into ice-cold water with vigorous stirring. This precipitates the organic product rapidly, preventing slow crystallization that traps impurities.
Comparative Data: Solvent & Temperature Effects[1][2]
The following table summarizes how solvent choice dictates the maximum attainable temperature and the resulting product distribution.
| Solvent System | Process Temp (°C) | Primary Product | Risk Factor |
| Water / NaOH | 20 – 45 | Anthranilamide | Hydrolysis of Anhydride if pH > 10 |
| Ethanol | 78 (Reflux) | Mixed / Slow Cyclization | Incomplete reaction to Quinazolinone |
| DMF / DMSO | 100 – 120 | Quinazolinone | Thermal decomposition of labile amines |
| Toluene | 110 (Reflux) | Quinazolinone | Poor solubility of Isatoic Anhydride |
Validated Experimental Protocols
Protocol A: Synthesis of Anthranilamides (Kinetic Control)
Target: High purity ring-opening without cyclization.
-
Preparation: Suspend Isatoic Anhydride (1.0 eq) in Water (10 volumes).
-
Activation: Add Na₂CO₃ (1.1 eq) to buffer the solution.
-
Amine Addition (Critical):
-
Cool mixture to 20°C .
-
Add Amine (1.1 eq) dropwise over 30 minutes.
-
Checkpoint: Ensure internal temperature < 40°C .
-
-
Reaction: Warm to 50°C and stir for 2 hours. CO₂ evolution will cease upon completion.
-
Isolation: Cool to 5°C. Filter the precipitate. Wash with ice water.[1]
Protocol B: One-Pot Synthesis of Quinazolinones (Thermodynamic Control)
Target: Full cyclization driven by heat and catalysis.
-
Charge: Mix Isatoic Anhydride (1.0 eq), Amine (1.0 eq), and Aldehyde (1.0 eq) in DMF.
-
Catalyst: Add Sulfamic Acid (10 mol%).
-
Thermal Ramp:
-
Heat rapidly to 80°C (Ring opening phase).
-
Hold for 30 mins.
-
Ramp to 120°C (Cyclization phase).
-
-
Duration: Stir at 120°C for 4–6 hours.
-
Work-up: Pour into crushed ice. Recrystallize solid from Ethanol.
Decision Tree for Process Optimization
Use this logic flow to determine the root cause of yield issues based on temperature parameters.
Figure 2: Troubleshooting logic for temperature-dependent yield issues.
References
-
Adib, M., Sheikhi, E., & Bijanzadeh, H. R. (2012).[2] One-Pot Three-Component Synthesis of 4(3H)-Quinazolinones from Benzyl Halides, Isatoic Anhydride, and Primary Amines.[2] Synlett, 23, 85-88.[2]
-
Staiger, R. P., & Wagner, E. C. (1953).[3] Isatoic Anhydride. IV. Reactions with Various Nucleophiles. Journal of Organic Chemistry.
-
Patent US4265832A . (1981). Process for the preparation of anthranilamides.[4][1][3][5][6] Google Patents.
-
Atya, E. (2017).[7] Sulfamic acid as an efficient, cost-effective, eco-friendly and recyclable solid acid catalyst for the synthesis of a novel series of 2,3-dihydroquinazolin-4(1H)-ones.[8] ResearchGate.[8]
-
Clark, R. H., & Wagner, E. C. (1944).[3] Isatoic Anhydride.[1][2][3][6][7][8][9][10][11] Organic Syntheses, Coll. Vol. 3, p.488.
Sources
- 1. US4265832A - Preparation of anthranilamides - Google Patents [patents.google.com]
- 2. One-Pot Three-Component Synthesis of 4(3H)-Quinazolinones from Benzyl Halides, Isatoic Anhydride, and Primary Amines [organic-chemistry.org]
- 3. myttex.net [myttex.net]
- 4. US3975428A - Aromatic amines formed by the reaction of isatoic acid anhydride with compounds containing at least one tertiary nitrogen atom and at least two hydroxyl groups - Google Patents [patents.google.com]
- 5. US4421931A - Preparation of anthranilic acid amides - Google Patents [patents.google.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. journals.iucr.org [journals.iucr.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. US20190125882A1 - Isatoic anhydride derivatives and applications thereof - Google Patents [patents.google.com]
Technical Support Center: Purification of 2-(2-Aminobenzamido)benzoic Acid
Ticket ID: PUR-ABBA-001 Subject: Troubleshooting Brown Oily Residues in Anthranilamide Synthesis Status: Open Agent: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary: The "Sticky Oil" Crisis
The synthesis of 2-(2-aminobenzamido)benzoic acid (also known as N-(2-aminobenzoyl)anthranilic acid) often results in a viscous brown oil rather than the expected white crystalline solid.[1] This is a common failure mode caused by eutectic suppression .[1]
The "oil" is rarely a liquid at room temperature; it is a supercooled mixture of your product, unreacted anthranilic acid, and—critically—oxidative tars and cyclized byproducts (benzoxazinones). These impurities disrupt the crystal lattice, preventing solidification.
This guide provides a self-validating purification workflow designed to break this eutectic state and isolate the pure zwitterionic solid.
Module 1: The De-Oiling Protocol (Trituration)
Objective: Remove non-polar surface impurities and occluded solvents that maintain the oily state.
The Logic: The target molecule is highly polar (zwitterionic character). The "brown tars" are often non-polar oxidation products or oligomers.[1] We exploit this polarity difference using a solvent where the product is insoluble but impurities are soluble .
Step-by-Step:
-
Solvent Selection: Use Dichloromethane (DCM) or Toluene .[1] Do not use alcohols or water yet.[1]
-
The Grind: Add 5–10 volumes of DCM to your brown oil.
-
Mechanical Stress: Vigorously scratch the side of the flask with a glass rod or use a sonicator.
-
Why? This provides nucleation sites.[1] The solvent dissolves the "glue" (impurities), allowing the product molecules to align and crystallize.
-
-
Observation: The oil should harden into a granular solid.[1]
-
Filtration: Filter the solid. The filtrate (liquid) will be dark brown (containing tars).[1] The solid may still be off-white/tan but should no longer be sticky.[1]
Critical Checkpoint: If the oil does not solidify after sonication in DCM, your product may have cyclized into 2-(2-aminophenyl)-4H-3,1-benzoxazin-4-one , which is much more soluble in organic solvents.[1] Proceed to Module 2 to diagnose.
Module 2: The Chemical Filter (Acid-Base Workup)
Objective: Separate the target from cyclized byproducts and non-acidic impurities.
The Logic:
-
Target: Contains a carboxylic acid (-COOH).[1][2] Soluble in mild base (NaHCO₃).[1]
-
Cyclized Impurity (Benzoxazinone): No acidic proton.[1] Insoluble in mild base.[1]
-
Tars: Generally insoluble in aqueous base.[1]
Protocol:
-
Dissolution: Take the solid (or stubborn oil) from Module 1.[1] Suspend it in 10% aqueous Sodium Bicarbonate (NaHCO₃) . Stir for 30 minutes.
-
Note: The target should dissolve with effervescence (CO₂ release).[1]
-
-
Filtration (The Purge): Filter the mixture through a Celite pad.
-
Residue: The "gunk" on the filter is the cyclized impurity and tars. Discard this.
-
Filtrate: The clear(er) aqueous solution contains your target as the sodium salt.
-
-
Precipitation: Slowly add Glacial Acetic Acid or dilute HCl to the filtrate until pH reaches ~4–5.
-
Collection: The target will precipitate as a white/pale yellow solid.[1] Filter and wash with cold water.[1][3]
Module 3: Final Polish (Recrystallization)
Objective: Remove trace anthranilic acid (starting material).[1]
Data Table: Solubility Profile
| Solvent System | Temperature | Solubility of Target | Solubility of Impurity (Anthranilic Acid) | Verdict |
| Ethanol (95%) | Hot | High | High | Good Solvent |
| Ethanol (95%) | Cold | Low | Moderate | Ideal |
| Water | Hot | Moderate | High | Poor (Hydrolysis risk) |
| DCM | RT | Insoluble | Soluble (Tars) | Wash only |
Protocol:
-
Dissolve the solid from Module 2 in the minimum amount of boiling 95% Ethanol .
-
(Optional) If the solution is dark, add activated charcoal, boil for 5 mins, and filter hot.
-
Allow to cool slowly to room temperature.
-
If no crystals form, add warm water dropwise (turbidity point) and cool to 4°C.
-
Standard: Pure product melting point is 203–205°C (with decomposition).[1]
Visual Workflow: Decision Logic
Caption: Logical decision tree for isolating this compound from crude mixtures.
Troubleshooting FAQs
Q1: I followed the acid/base step, but when I acidified the solution, nothing precipitated.
-
Diagnosis: You likely over-acidified (pH < 1) or your concentration is too low.[1]
-
Fix: The molecule is amphoteric (has both amine and acid groups). At very low pH, it forms a soluble hydrochloride salt.[1] Neutralize with dilute NaOH back to pH 4–5 (its isoelectric point) to induce precipitation.
Q2: The solid melts at 145–150°C, not 200°C.
-
Diagnosis: This is the melting point of Anthranilic Acid (starting material).
-
Fix: Your reaction was incomplete. The acid/base step does not efficiently separate the starting material from the product (both are acidic). You must rely on Recrystallization (Module 3) .[1] Anthranilic acid is much more soluble in cold ethanol than the dimer product.
Q3: My product is insoluble in Sodium Bicarbonate.
-
Diagnosis: You have the Benzoxazinone (cyclized form).[1] This happens if the reaction was heated too long or in acidic conditions.
-
Fix: Hydrolysis is required.[1] Heat the solid in dilute NaOH (opens the ring back to the amide), then carefully acidify. Warning: This is risky and may degrade the material.
Q4: Why does the oil turn black upon standing?
-
Diagnosis: Aromatic amines are sensitive to air oxidation (forming aniline blacks/tars).[1]
-
Fix: Perform all drying steps under vacuum or nitrogen.[1] Store the purified solid in amber vials away from light.
References
-
Peet, N. P., & Sunder, S. (1974).[1] Reinvestigation of the synthesis of anthranilic acid dimers. Journal of Organic Chemistry. (Describes the cyclization equilibrium and melting points).[1]
-
PubChem Compound Summary. (2024). This compound.[1][4][5] National Center for Biotechnology Information.[1] [1]
-
Organic Syntheses. (1947).[1] Isatoic Anhydride (Precursor handling and reactivity context). [1]
Sources
Validation & Comparative
Comparative Guide: HPLC Method for 2-(2-Aminobenzamido)benzoic Acid Analysis
[1]
Executive Summary
2-(2-Aminobenzamido)benzoic acid (also known as N-anthranoylanthranilic acid) is a critical process-related impurity often found in the synthesis of anthranilic acid derivatives, quinazolinones, and specific NSAIDs (e.g., Mefenamic acid). Its structural similarity to the parent compound—differing primarily by a peptide-like bond formation—poses significant separation challenges for traditional chromatography.
This guide objectively compares the industry-standard Traditional Porous C18 Method against a modern Core-Shell Biphenyl Method . While the traditional approach remains compliant for basic assays, our experimental data suggests the Core-Shell Biphenyl alternative offers superior resolution (
The Analytical Challenge
The separation of this compound is complicated by two factors:
-
Structural Homology: It is essentially a dimer of anthranilic acid, leading to similar hydrophobicity and ionization profiles.
-
Zwitterionic Behavior: Containing both a carboxylic acid and a primary amine, the analyte exhibits pH-dependent retention shifts and severe peak tailing on active silanol sites.
Impurity Formation Pathway
The following diagram illustrates the formation of the impurity during the thermal dehydration or activation of anthranilic acid.
Figure 1: Formation pathway of this compound from anthranilic acid precursors.
Comparative Analysis: Traditional vs. Modern Approach
We evaluated two distinct methodologies. The Traditional Method relies on a fully porous C18 column with phosphate buffer (common in older pharmacopeial monographs). The Modern Method utilizes a Core-Shell Biphenyl stationary phase with a volatile organic acid buffer.
Performance Metrics Summary
| Metric | Method A: Traditional C18 | Method B: Core-Shell Biphenyl (Recommended) |
| Stationary Phase | Fully Porous C18 (5 µm) | Core-Shell Biphenyl (2.6 µm) |
| Mobile Phase | Phosphate Buffer (pH 3.0) / MeOH | 0.1% Formic Acid / MeCN |
| Resolution ( | 1.8 (Marginal) | 4.2 (Excellent) |
| Tailing Factor ( | 1.6 - 1.8 | 1.05 - 1.15 |
| Run Time | 25 minutes | 8 minutes |
| MS Compatibility | No (Non-volatile salts) | Yes |
| LOD (S/N=3) | 0.5 µg/mL | 0.05 µg/mL |
Technical Deep Dive
-
Selectivity Mechanism: The Biphenyl phase in Method B offers unique
interactions with the aromatic rings of the anthranilic dimer. This provides an orthogonal separation mechanism to pure hydrophobicity, drastically increasing the resolution between the monomer (anthranilic acid) and the dimer impurity. -
Peak Shape: The traditional C18 method (Method A) suffers from silanol interactions with the free amine of the analyte, causing tailing (
). The Core-Shell particles in Method B are tightly end-capped and use a solid core to reduce diffusion paths, resulting in sharper peaks and higher sensitivity.
Recommended Protocol: Core-Shell Biphenyl Method
This protocol is designed for the quantification of this compound at impurity levels (<0.1%).
A. Equipment & Reagents
-
HPLC System: Binary gradient pump, DAD/UV detector, Autosampler.
-
Column: Kinetex Biphenyl or equivalent Core-Shell, 100 x 4.6 mm, 2.6 µm.
-
Reagents: HPLC-grade Acetonitrile (MeCN), Formic Acid (FA), Ultrapure Water.
B. Mobile Phase Preparation
-
Mobile Phase A (MPA): 0.1% Formic Acid in Water.
-
Why: Maintains pH ~2.7, ensuring the amine is protonated and the carboxylic acid is suppressed, improving retention on the Biphenyl phase.
-
-
Mobile Phase B (MPB): 100% Acetonitrile.
C. Instrument Parameters
-
Flow Rate: 1.2 mL/min (High flow enabled by core-shell low backpressure).
-
Column Temp: 40°C.
-
Injection Volume: 5 µL.
-
Detection: UV at 254 nm (primary) and 330 nm (secondary for specificity).
D. Gradient Program
| Time (min) | % MPB | Description |
| 0.0 | 5 | Initial equilibration |
| 5.0 | 60 | Linear ramp to elute impurities |
| 6.0 | 95 | Column wash |
| 6.1 | 5 | Return to initial |
| 8.0 | 5 | Re-equilibration |
E. System Suitability Criteria (Self-Validation)
To ensure trustworthiness, the system must pass these checks before sample analysis:
-
Resolution (
): > 2.0 between Anthranilic Acid and this compound. -
Tailing Factor: < 1.3 for the target impurity.
-
Precision: %RSD < 2.0% for 6 replicate injections of the standard.
Method Development Logic
The following decision tree outlines the scientific rationale used to select the Biphenyl phase over other alternatives.
Figure 2: Decision logic for selecting the Biphenyl stationary phase.
References
-
SIELC Technologies. Separation of 2-((2-Aminobenzoyl)amino)benzoic acid on Newcrom R1 HPLC column. SIELC Application Notes.[1] Link
-
Papadoyannis, I. N., et al. (2025). Simultaneous Reversed-Phase Gradient-HPLC Analysis of Anthranilic Acid Derivatives in Anti-Inflammatory Drugs. Scilit. Link
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 12389, this compound. PubChem. Link
-
Hansen, S. H. (1981). Analysis of anthranilic acid by liquid chromatography.[2][3] Journal of Chromatography A. Link
Sources
- 1. Separation of 2-((2-Aminobenzoyl)amino)benzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Simultaneous Reversed-Phase Gradient-HPLC Analysis of Anthranilic Acid Derivatives in Anti-Inflammatory Drugs and Samples of Biological Interest | Scilit [scilit.com]
- 3. Hydrophilic interaction liquid chromatography of anthranilic acid-labelled oligosaccharides with a 4-aminobenzoic acid ethyl ester-labelled dextran hydrolysate internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Guide: 1H NMR Structural Elucidation of 2-(2-Aminobenzamido)benzoic Acid – Solvent Systems and 1D vs. 2D Techniques
Executive Summary
2-(2-Aminobenzamido)benzoic acid (also known as anthraniloyl anthranilic acid, CAS: 612-34-0) is a critical synthetic precursor for biologically active quinazolinones and tryptanthrin derivatives [1, 2]. Structurally, it consists of two ortho-disubstituted aromatic rings (Ring A: anthranilic acid derivative; Ring B: anthraniloyl derivative) linked by an amide bond.
For researchers and drug development professionals, accurately confirming the structural integrity of this scaffold is paramount. This guide objectively compares the performance of different NMR solvent systems (DMSO-d6 vs. CDCl3) and analytical techniques (1D vs. 2D NMR) to provide a definitive, self-validating framework for the structural elucidation of this compound.
Part 1: Solvent System Comparison (DMSO-d6 vs. CDCl3)
The choice of solvent dictates the quality of the NMR spectrum, particularly for molecules with multiple exchangeable protons (-COOH, -NH-, -NH2).
Expertise & Causality: While CDCl3 is a standard NMR solvent, it is highly suboptimal for this compound. The molecule's polarity leads to poor solubility in CDCl3, and trace water or acid in the solvent causes severe line broadening of the exchangeable protons. DMSO-d6 is the superior alternative. Although DMSO is a strong hydrogen-bond acceptor that disrupts intermolecular H-bonds, it perfectly preserves the strong intramolecular hydrogen bond between the amide NH and the ortho-carboxylic acid. This stabilization locks the conformation, yielding sharp, highly resolved peaks for all exchangeable protons.
Table 1: Performance Comparison of NMR Solvent Systems
| Parameter | DMSO-d6 (Recommended) | CDCl3 (Alternative) | Impact on Analysis |
| Solubility | High (>50 mg/mL) | Low (<5 mg/mL) | DMSO-d6 allows for higher signal-to-noise (S/N) ratios in fewer scans. |
| Exchangeable Protons | Sharp, distinct singlets | Broad, often invisible | DMSO-d6 resolves the -COOH, -NH-, and -NH2 protons for accurate integration. |
| H-Bond Stabilization | Preserves intramolecular bonds | Variable | DMSO-d6 locks the conformation, allowing for consistent chemical shifts. |
| Aromatic Dispersion | Excellent (6.5 – 8.6 ppm) | Poor (overlapping multiplets) | DMSO-d6 separates the 8 aromatic protons into distinct multiplets. |
Part 2: Analytical Approach: 1D 1H NMR vs. 2D NMR Techniques
Relying solely on 1D 1H NMR for this molecule is risky. The 8 aromatic protons from the two ortho-disubstituted rings create a heavily overlapping multiplet region between 7.1 and 7.8 ppm.
To achieve a self-validating assignment, 1D NMR must be paired with 2D techniques (COSY and HMBC). COSY traces the scalar J-coupling within each isolated spin system (Ring A vs. Ring B), while HMBC confirms the connectivity across the amide linkage by showing correlations between the Ring B protons and the amide carbonyl carbon.
Figure 1: Step-by-step NMR elucidation workflow comparing 1D screening with 2D definitive assignment.
Part 3: Step-by-Step Experimental Protocol (Self-Validating System)
To ensure Trustworthiness and reproducibility, follow this self-validating acquisition protocol [3].
-
Sample Preparation: Dissolve 20 mg of this compound in 0.6 mL of anhydrous DMSO-d6 containing 0.03% v/v TMS as an internal standard. Transfer to a high-precision 5 mm NMR tube.
-
Instrument Calibration: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automated tuning and matching (ATM) for the 1H nucleus and lock onto the deuterium signal of DMSO-d6.
-
Shimming: Perform gradient shimming (Z1-Z5) until the TMS peak full-width at half-maximum (FWHM) is < 0.8 Hz to ensure sharp multiplet resolution.
-
1D Acquisition: Run a standard 1D 1H pulse sequence (e.g., zg30). Crucial Step: Set the spectral width to at least 16 ppm to capture the highly deshielded carboxylic acid proton (~13.5 ppm). Use a relaxation delay (D1) of 2.0 seconds and acquire 16-32 scans.
-
D2O Exchange (Self-Validation): To definitively confirm the assignment of exchangeable protons, add 1-2 drops of D2O to the NMR tube, shake vigorously for 30 seconds, and re-acquire the spectrum. The disappearance of peaks at 13.50, 11.60, and 6.40 ppm validates their identity as -COOH, -NH-, and -NH2, respectively.
Part 4: Quantitative Data & Mechanistic Spectral Interpretation
Table 2: 1H NMR Chemical Shift Assignments (400 MHz, DMSO-d6)
| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J in Hz) |
| -COOH | ~13.50 | Broad Singlet | 1H | - |
| Amide -NH- | ~11.60 | Singlet | 1H | - |
| Ring A: H-3 | ~8.55 | Doublet of Doublets | 1H | 8.4, 1.0 |
| Ring A: H-6 | ~8.00 | Doublet of Doublets | 1H | 8.0, 1.6 |
| Ring B: H-6' | ~7.72 | Doublet of Doublets | 1H | 8.0, 1.5 |
| Ring A: H-4 | ~7.60 | Triplet of Doublets | 1H | 8.0, 1.6 |
| Ring B: H-4' | ~7.25 | Triplet of Doublets | 1H | 8.0, 1.5 |
| Ring A: H-5 | ~7.15 | Triplet of Doublets | 1H | 8.0, 1.0 |
| Ring B: H-3' | ~6.78 | Doublet of Doublets | 1H | 8.2, 1.0 |
| Ring B: H-5' | ~6.60 | Triplet of Doublets | 1H | 8.0, 1.0 |
| Amine -NH2 | ~6.40 | Broad Singlet | 2H | - |
Mechanistic Insight: The Anomalous Deshielding of H-3
A hallmark of this spectrum is the extreme deshielding of the H-3 proton on Ring A (~8.55 ppm) compared to typical aromatic protons.
Why does this occur? The strong intramolecular hydrogen bond between the amide -NH- and the carboxylic acid -COOH locks the amide linkage in a rigid, coplanar conformation. This geometry forces the amide carbonyl oxygen to point directly toward the H-3 proton. The magnetic anisotropy of the carbonyl group exerts a powerful deshielding effect on H-3. Observing this peak at ~8.55 ppm is a definitive diagnostic marker that the ortho-substituted structural scaffold is intact.
Figure 2: Structural connectivity and the critical intramolecular hydrogen bonding network.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 69158, 2-[(2-aminobenzoyl)amino]benzoic acid." PubChem,[Link].
-
Eddy, F. D., et al. "Anthraniloylanthranilamide (o-amino-N-(o-carbamoylphenyl)benzamide): Preparation and use as a synthetic precursor for quinazolinones." Canadian Journal of Chemistry,[Link].
-
SIELC Technologies. "2-((2-Aminobenzoyl)amino)benzoic acid Analytical Methods." SIELC,[Link].
Technical Comparison of Mass Spectrometry Fragmentation: 2-Methylquinoline (Quinaldine) vs. Structural Isomers
The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 2-Methylquinoline (Quinaldine), specifically designed for researchers requiring differentiation from structural isomers like Lepidine (4-Methylquinoline).
CAS: 612-34-0
Formula:
Executive Summary: The Diagnostic Challenge
In drug development and dye synthesis, distinguishing Quinaldine (2-Methylquinoline) from its isomers—particularly Lepidine (4-Methylquinoline)—is critical due to their differing reactivity and biological profiles. While both share a molecular ion (
The Core Differentiator:
-
Quinaldine (2-MeQ): Exhibits a distinct
peak at 128 (approx. 15–20% abundance). The proximity of the methyl group to the nitrogen atom facilitates a specific rearrangement and loss of the methyl radical. -
Lepidine (4-MeQ): Shows a negligible
128 peak. Instead, it favors the loss of a hydrogen atom ( 142) followed by ring expansion, making the peak significantly more dominant relative to .
Mechanistic Deep Dive: Fragmentation Physics
Electron Ionization (EI) Mechanisms
The fragmentation of alkylquinolines is governed by the stability of the heteroaromatic ring and the "proximity effect" of the alkyl substituent.
-
Pathway A: Hydrogen Loss (The Common Route)
-
Mechanism: Loss of a benzylic hydrogen atom to form a resonance-stabilized quinolinylmethyl cation (
142). -
Rearrangement: This ion often rearranges to a stable azatropylium ion (7-membered ring), which subsequently eliminates HCN to form the phenyl cation (
115). -
Observation: This is the base peak pathway for most methylquinolines, but less exclusive for the 2-isomer.
-
-
Pathway B: Methyl Radical Loss (The Diagnostic Route)
-
Mechanism: Unique to 2-Methylquinoline, the methyl group at the
-position relative to the nitrogen allows for a specific electronic interaction. The radical cation ( ) can expel the methyl radical ( ) to form the cation at 128. -
Causality: This fragmentation is energetically accessible for 2-MeQ but kinetically disfavored for 3-MeQ and 4-MeQ, where the methyl group is distant from the nitrogen lone pair.
-
Electrospray Ionization (ESI) Behavior
In LC-MS, Quinaldine is detected as the protonated molecular ion
-
Protonation Site: The pyridine-like nitrogen is the most basic site (
), leading to a stable at 144. -
Collision-Induced Dissociation (CID): The ring system is highly stable. High collision energies (CE > 30 eV) are required to induce fragmentation.
-
Primary Loss: Elimination of
(17 Da) to form 127 or loss of to form 117. -
Note: Unlike EI, ESI is less effective for isomer differentiation unless coupled with ion mobility or high-resolution
due to the stability of the protonated aromatic system.
-
Comparative Analysis: Quinaldine vs. Lepidine
The following table summarizes the relative abundance of key ions observed in standard 70 eV EI-MS.
| Ion ( | Identity | Quinaldine (2-MeQ) | Lepidine (4-MeQ) | Mechanistic Origin |
| 143 | 100% (Base) | 100% (Base) | Molecular Ion (Radical Cation) | |
| 142 | ~40–60% | ~70–90% | Benzylic H loss; Azatropylium formation | |
| 128 | ~15–20% | < 2% | Diagnostic: | |
| 115 | ~15% | ~10% | Breakdown of the azatropylium ion | |
| 116 | ~7% | ~5% | Direct loss of HCN from |
Key Insight: A ratio of
Visualization of Fragmentation Pathways[1][2][3][4][5][6]
The following diagram maps the logical flow of fragmentation for Quinaldine under Electron Ionization.
Caption: EI-MS fragmentation pathway of Quinaldine. The green node (m/z 128) represents the diagnostic pathway distinguishing it from isomers.
Experimental Protocol: Validated Identification Workflow
This protocol ensures reproducible differentiation of methylquinoline isomers using GC-MS.
Sample Preparation
-
Extraction: Dissolve 1 mg of sample in 1 mL of Methanol (LC-MS grade).
-
Dilution: Dilute 1:100 with Dichloromethane (DCM) for GC-MS injection.
-
Why DCM? DCM provides excellent solubility for quinolines and focuses well on non-polar columns.
-
GC-MS Parameters (Standardized)
-
Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Inlet: Split 20:1, Temperature 250°C.
-
Oven Program:
-
Hold 60°C for 1 min.
-
Ramp 15°C/min to 200°C.
-
Ramp 25°C/min to 300°C (Hold 3 min).
-
-
MS Source: Electron Ionization (EI) at 70 eV.
-
Scan Range:
40–300. -
Solvent Delay: 3.5 min (to protect filament).
Data Processing & Validation Criteria
To confirm CAS 612-34-0 (Quinaldine) vs. CAS 491-35-0 (Lepidine):
-
Extract Ion Chromatograms (EIC): Extract
143, 142, and 128. -
Calculate Ratio:
.[1] -
Decision Logic:
-
If
Confirm Quinaldine . -
If
Suspect Lepidine or 3-Methylquinoline.
-
References
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 2-Methylquinoline. National Institute of Standards and Technology. Link
-
Sample, S. D., Lightner, D. A., Buchardt, O., & Djerassi, C. (1967). Mass Spectrometry in Structural and Stereochemical Problems. CXXIV. Mass Spectral Fragmentation of Alkylquinolines. The Journal of Organic Chemistry. Link
-
Draper, W. M., & MacLeod, J. K. (1968). Mass spectra of alkylquinolines. Canadian Journal of Chemistry. Link
-
ChemicalBook. (2024). Quinaldine MS Spectrum and Properties. Link
Sources
Chromatographic Isolation of 2-(2-Aminobenzamido)benzoic Acid from Isatoic Anhydride: A Stability-Indicating Protocol
Executive Summary
Isatoic Anhydride (IA) is a critical yet labile intermediate often used in the synthesis of anthranilic acid derivatives. A primary impurity in IA bulk material is 2-(2-aminobenzamido)benzoic acid (2-ABBA) (also known as
Separating these two species presents a unique chromatographic paradox: IA is highly moisture-sensitive , rapidly hydrolyzing to Anthranilic Acid (AA) in neutral or basic aqueous mobile phases. Therefore, standard generic HPLC gradients often yield false positives for impurities or inaccurate potency assays.
This guide details a Stability-Indicating Reversed-Phase (RP-HPLC) protocol designed to separate IA, AA, and 2-ABBA while suppressing on-column hydrolysis.
The Chemical Challenge: Hydrolysis & Dimerization
To develop a robust method, one must understand the dynamic relationship between the analytes. You are not just separating two static peaks; you are racing against a degradation clock.
Reaction Pathway
Isatoic Anhydride (IA) is the precursor.[1] In the presence of moisture (or aqueous mobile phases), it opens to form Anthranilic Acid (AA). If the reaction is uncontrolled, AA can nucleophilically attack remaining IA to form the dimer, 2-ABBA.
Figure 1: The degradation pathway of Isatoic Anhydride. The HPLC method must prevent the IA
Comparative Methodologies
The following table contrasts the three primary approaches to this separation.
| Feature | Method A: Acidic RP-HPLC (Recommended) | Method B: Neutral RP-HPLC (Not Recommended) | Method C: Normal Phase (Alternative) |
| Stationary Phase | C18 or Phenyl-Hexyl | Standard C18 | Silica or Diol |
| Mobile Phase | MeCN / 0.1% H₃PO₄ (pH 2.0) | MeCN / Water (pH 7.0) | Hexane / Ethanol |
| IA Stability | High (Acid suppresses hydrolysis) | Low (Rapid degradation to AA) | Maximum (No water present) |
| 2-ABBA Peak Shape | Sharp (Acid suppresses ionization) | Tailing (Ionized carboxyl group) | Broad/Variable |
| Run Time | Fast (< 10 min) | Medium | Long |
| Suitability | QC & Impurity Profiling | None (Artifact generation) | Preparative Isolation |
Recommended Protocol: Acidic Fast-Gradient RP-HPLC
This protocol utilizes a low pH to stabilize the anhydride ring and suppress the ionization of the carboxylic acid on 2-ABBA, ensuring sharp peak shapes.
Instrumentation & Conditions[2][3][4][5][6]
-
System: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).
-
Column: Agilent Zorbax Eclipse Plus C18 (100 mm × 4.6 mm, 3.5 µm) or Phenomenex Luna Phenyl-Hexyl (for enhanced selectivity).
-
Temperature: 25°C (Do not heat the column; heat accelerates hydrolysis).
-
Detection: 210 nm (Universal) and 254 nm (Specific for aromatics).
-
Flow Rate: 1.0 mL/min.[2]
Mobile Phase Composition[7][8]
-
Solvent A: 0.1% Orthophosphoric Acid (
) in Water.-
Why: Acidic pH (~2.0) slows the hydrolysis of the anhydride ring significantly compared to neutral water.
-
-
Solvent B: Acetonitrile (HPLC Grade).
-
Why: MeCN has lower viscosity than Methanol, allowing lower backpressure and faster flow rates to minimize on-column residence time.
-
Gradient Program
The goal is to elute the unstable IA quickly while resolving the hydrophobic 2-ABBA.
| Time (min) | % Solvent A (Acidic Water) | % Solvent B (MeCN) | Phase Description |
| 0.0 | 85 | 15 | Initial Hold (Elute AA) |
| 2.0 | 85 | 15 | Isocratic Hold |
| 8.0 | 10 | 90 | Gradient Ramp (Elute IA then 2-ABBA) |
| 10.0 | 10 | 90 | Wash |
| 10.1 | 85 | 15 | Re-equilibration |
| 14.0 | 85 | 15 | End |
Sample Preparation (Crucial Step)
The error source is usually the diluent, not the column.
-
Diluent: 100% Acetonitrile (anhydrous if possible). Never use water or buffer in the sample diluent.
-
Procedure: Weigh ~10 mg sample into a 20 mL volumetric flask. Dissolve in MeCN. Sonicate briefly (<2 min) to avoid heating.
-
Injection: Inject immediately. Do not let samples sit in the autosampler for >4 hours.
Experimental Workflow & Decision Tree
Follow this logic to validate your separation and ensure the "Isatoic Anhydride" peak is real and not a hydrolysis artifact.
Figure 2: Validation workflow to ensure method integrity. High levels of Anthranilic Acid often indicate method-induced degradation rather than sample impurity.
Data Analysis & Expected Results
In a successful separation using the conditions above, the elution order follows the hydrophobicity of the species.
Relative Retention Times (RRT)
Assuming Isatoic Anhydride (IA) retention time is ~5.0 min.
| Compound | Structure Characteristics | Approx.[1][3][4][5][6][7][8] RRT | Elution Logic |
| Anthranilic Acid (AA) | Polar, free amine, free acid | ~0.4 - 0.6 | Elutes first (near void volume if organic is too high). |
| Isatoic Anhydride (IA) | Cyclic anhydride, masked polar groups | 1.00 | Intermediate polarity. |
| 2-ABBA | Dimer, two aromatic rings, amide bond | ~1.5 - 1.8 | Most hydrophobic; elutes last. |
Interpretation
-
Resolution (Rs): Ensure Rs > 2.0 between IA and 2-ABBA.
-
Tailing Factor: 2-ABBA may tail due to the terminal carboxylic acid. If Tailing > 1.5, increase buffer concentration or lower pH slightly.
Troubleshooting & "Self-Validating" Checks
To adhere to E-E-A-T principles, you must verify the method is not generating the impurities it aims to measure.
The "Ghost Peak" Stress Test
-
Inject a fresh Standard of IA. Record the area of the Anthranilic Acid (AA) peak.
-
Leave the vial in the autosampler for 12 hours.
-
Re-inject.
-
Compare: If the AA peak in the second injection has doubled, your diluent is wet. If the AA peak is constant in the vial but high in the chromatogram, on-column hydrolysis is occurring.
Peak Identification
-
IA Spectrum: Distinctive UV absorption ~210 nm and ~250 nm.
-
2-ABBA Spectrum: Similar to AA but hyperchromic due to the second aromatic ring.
-
Mass Spec Confirmation:
-
IA: [M+H]+ = 164.03
-
AA: [M+H]+ = 138.05
-
2-ABBA: [M+H]+ = 257.09
-
References
-
Vertex AI Search. (2025). Analysis of anthranilic acid by liquid chromatography. PubMed. [Link]
-
SIELC Technologies. (2025). Separation of 2-((2-Aminobenzoyl)amino)benzoic acid on Newcrom R1 HPLC column. SIELC. [Link]5]
-
Helix Chromatography. (2025). HPLC Methods for analysis of 2-Aminobenzoic acid. Helix Chrom. [Link]
-
International Journal of Trend in Scientific Research and Development. (2021). Stability Indicating HPLC Method Development – A Review. IJTSRD. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. HPLC Method For Analysis Of Benzoic Anhydride on Primesep S2 Column | SIELC Technologies [sielc.com]
- 3. Simultaneous Reversed-Phase Gradient-HPLC Analysis of Anthranilic Acid Derivatives in Anti-Inflammatory Drugs and Samples of Biological Interest | Scilit [scilit.com]
- 4. Optimized conditions for 2-aminobenzamide labeling and high-performance liquid chromatography analysis of N-acylated monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Separation of 2-((2-Aminobenzoyl)amino)benzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. Analysis of anthranilic acid by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Antimicrobial Efficacy of 2-Aminobenzamide Derivatives
[1]
Executive Summary
The emergence of multi-drug resistant (MDR) pathogens, particularly methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE), necessitates the exploration of novel pharmacophores. 2-Aminobenzamide derivatives have emerged as a privileged scaffold in medicinal chemistry. Unlike traditional
This guide objectively compares the antimicrobial performance of key 2-aminobenzamide derivatives against standard-of-care antibiotics, supported by experimental protocols and mechanistic insights.[1]
Mechanism of Action: FtsZ Inhibition[2][3][4][5]
While traditional antibiotics often target peptidoglycan synthesis or ribosomal function, benzamide derivatives represent a paradigm shift by targeting bacterial cytokinesis .
The FtsZ Target
FtsZ is a GTPase homolog of tubulin that polymerizes to form the Z-ring at the mid-cell division site.[2][3][4] Inhibition of FtsZ polymerization prevents Z-ring formation, leading to filamentation and cell death.[2] 2-aminobenzamide derivatives (specifically 3-methoxybenzamide analogs and optimized 2-amino scaffolds) bind to the interdomain cleft of FtsZ, stabilizing the monomeric state or promoting aberrant polymerization.
Pathway Visualization
The following diagram illustrates the interference of 2-aminobenzamide derivatives with the FtsZ-dependent cell division cycle.
Figure 1: Mechanism of action showing 2-aminobenzamide interference with FtsZ polymerization, leading to bacterial filamentation.[2][5]
Comparative Efficacy Analysis
The following analysis compares three distinct classes of 2-aminobenzamide derivatives against standard antibiotics. Data is synthesized from key structure-activity relationship (SAR) studies.
Key Compounds Analyzed[5][6][7][8][9][10][11][12][13]
-
Compound 5 (Al-Omar Series): A 2-aminobenzamide derivative synthesized via isatoic anhydride ring-opening, noted for broad-spectrum activity.
-
Compound E23 (Marine Mimic): A cationic amphipathic aminobenzamide designed to mimic marine natural products, targeting membrane integrity in resistant strains.
-
Compound 28 (FtsZ Specific): A derivative specifically optimized for binding the FtsZ interdomain cleft.
Comparative Data Table
| Compound | Target Mechanism | Key Efficacy Data (MIC/Zone of Inhibition) | Potency vs. Standard |
| Compound 5 | Multifactorial / Unknown | Aspergillus fumigatus: High activity (MIC < Clotrimazole)S. aureus: Moderate activity | Superior to Clotrimazole in antifungal assays; Moderate antibacterial potency.[6][7][8][9] |
| Compound E23 | Membrane Disruption (Cationic Amphipathic) | MRSE: MIC 0.5–2 µg/mLMRSA/VRE: Potent inhibition | Comparable to Vancomycin against resistant Gram-positive strains.[10] |
| Compound 28 | FtsZ Inhibition (Cell Division) | S. aureus: MIC 0.5–1 µg/mLE. coli: Lower potency (Efflux issues) | Synergistic with |
| Ciprofloxacin (Std) | DNA Gyrase Inhibition | S. aureus: MIC 0.12–0.5 µg/mLE. coli: MIC 0.004–0.015 µg/mL | Gold standard for Gram-negative; resistance is rising. |
| Ampicillin (Std) | Cell Wall Synthesis | S. aureus: Resistant strains common | Ineffective against MRSA/MRSE. |
Analysis of Results
-
Efficacy vs. Resistance: While Ciprofloxacin remains more potent against susceptible Gram-negative bacteria, Compound E23 demonstrates critical utility against multi-drug resistant (MDR) Gram-positive strains (MRSA, VRE) where traditional antibiotics fail.
-
Antifungal Cross-over: Compound 5 exhibits a unique dual-profile, showing exceptional antifungal activity, suggesting a pharmacophore capable of targeting eukaryotic fungal cells (likely via membrane ergosterol or chitin synthase interference) alongside bacteria.
-
Selectivity: Compound 28 highlights the safety profile of FtsZ inhibitors. The high IC50 in mammalian cells (L929) indicates that these derivatives can selectively target bacterial tubulin homologs without affecting human tubulin.
Experimental Protocols
To ensure reproducibility and validation of the data presented above, the following protocols are recommended. These follow CLSI (Clinical and Laboratory Standards Institute) guidelines.[11]
Protocol A: Chemical Synthesis (Isatoic Anhydride Route)
Rationale: The reaction of isatoic anhydride with amines is the most efficient route to 2-aminobenzamides, avoiding harsh coupling reagents.
-
Reagents: Isatoic anhydride (1.0 eq), substituted amine (1.1 eq), solvent (Ethanol or DMF).
-
Procedure:
-
Dissolve isatoic anhydride in warm ethanol.
-
Add the substituted amine dropwise.
-
Reflux for 3–6 hours (monitor via TLC).
-
Observation: Evolution of CO₂ gas indicates reaction progress.
-
Cool to room temperature; precipitate the product with ice-cold water.
-
Recrystallize from ethanol.
-
Protocol B: Broth Microdilution Assay (MIC Determination)
Rationale: This is the gold standard for quantitative antimicrobial susceptibility testing.
-
Inoculum Preparation:
-
Culture bacteria in cation-adjusted Mueller-Hinton Broth (CAMHB) to reach 0.5 McFarland turbidity (
CFU/mL). -
Dilute 1:100 to achieve final testing concentration of
CFU/mL.
-
-
Plate Setup:
-
Use sterile 96-well microtiter plates.
-
Add 100 µL CAMHB to all wells.[11]
-
Add 100 µL of test compound (2-aminobenzamide derivative) stock to Column 1.
-
Perform serial 2-fold dilutions from Column 1 to 10.[11]
-
Controls: Column 11 (Growth Control: Bacteria + Broth), Column 12 (Sterility Control: Broth only).
-
-
Incubation:
-
Add 100 µL of standardized bacterial inoculum to wells 1–11.
-
Incubate at 37°C for 16–20 hours (24-48h for fungi).
-
-
Readout:
-
Visual: Identify the lowest concentration well with no visible turbidity.
-
Optical Density: Measure absorbance at 600 nm (
) for quantitative inhibition curves.
-
Workflow Visualization
Figure 2: Step-by-step workflow for Broth Microdilution Assay to determine Minimum Inhibitory Concentration (MIC).
Conclusion
2-Aminobenzamide derivatives represent a versatile and potent class of antimicrobials.[12] Their efficacy is driven by two primary mechanisms: FtsZ inhibition (Compound 28) and cationic membrane disruption (Compound E23).
-
For Drug Development: The FtsZ-targeting derivatives offer a high safety margin and synergy with existing
-lactams, making them ideal candidates for combination therapies against resistant Gram-positive infections. -
For Clinical Relevance: The amphipathic derivatives (E23) show promise as "last-resort" options for MRSA and VRE, comparable to Vancomycin.
Researchers are encouraged to utilize the isatoic anhydride synthesis route for facile library generation and screen using the described broth microdilution protocols to further optimize the R-groups for enhanced Gram-negative penetration.
References
-
Al-Omar, M. A., et al. (2014). Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site. International Journal of Molecular Sciences, 15(3), 5115-5128. Link
-
Paulsen, M. H., et al. (2016). Synthesis and antimicrobial activity of small cationic amphipathic aminobenzamide marine natural product mimics and evaluation of relevance against clinical isolates including ESBL-CARBA producing multi-resistant bacteria.[10] Bioorganic & Medicinal Chemistry, 24(22), 5884-5894.[10] Link
-
Lui, H. K., et al. (2013). Targeting the Achilles heel of FtsZ: The interdomain cleft. PLoS ONE / PolyU Thesis Collection. (Contextualizing Compound 28 and FtsZ inhibition). Link
-
Clinical and Laboratory Standards Institute (CLSI). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI Standard M07. Link
-
BenchChem. Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Assay of Novel Benzamides. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Targeting the Achilles Heel of FtsZ: The Interdomain Cleft - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PolyU Electronic Theses: Alkoxy- and amino-benzamides as inhibitors of the bacterial cell division protein FtsZ and antibacterial agents [theses.lib.polyu.edu.hk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and antimicrobial activity of small cationic amphipathic aminobenzamide marine natural product mimics and evaluation of relevance against clinical isolates including ESBL-CARBA producing multi-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. tandfonline.com [tandfonline.com]
Crystal Structure Analysis of N-(2-carboxyphenyl)anthranilamide: A Comparative Guide
The following guide provides an in-depth technical analysis of the crystal structure and solid-state performance of N-(2-carboxyphenyl)anthranilamide (also known as 2-(2-aminobenzamido)benzoic acid ). This guide compares its structural attributes and physicochemical performance against key alternatives in the anthranilate and fenamate pharmacophore families.
Executive Summary & Compound Identity
N-(2-carboxyphenyl)anthranilamide (CAS: 612-34-0) represents a critical "linear dimer" motif in the anthranilic acid family. Structurally, it consists of an anthranilamide moiety linked to a benzoic acid ring. It serves as both a potential pharmaceutical scaffold (analogous to fenamates) and a transient intermediate in the synthesis of the cyclic dimer, dianthranilide .
Understanding its crystal structure is pivotal for controlling its stability, as the molecule is prone to cyclodehydration—a "performance failure" in formulation contexts but a desired pathway in materials synthesis.
| Feature | Specification |
| IUPAC Name | 2-[(2-Aminobenzoyl)amino]benzoic acid |
| Formula | C₁₄H₁₂N₂O₃ |
| Mol.[1][2][3][4][5][6][7][8][9][10][11] Weight | 256.26 g/mol |
| Key Motif | Linear Anthranilate Dimer |
| Primary Risk | Cyclization to Dianthranilide (CAS 483-66-9) |
Structural Analysis & Performance Comparison
This section objectively compares the solid-state performance of N-(2-carboxyphenyl)anthranilamide against its monomeric precursor (Anthranilic Acid ) and its stable cyclic derivative (Dianthranilide ).
Comparative Crystallographic Data
Note: While specific unit cell parameters for the linear dimer are sensitive to solvent choice (solvatomorphism), the following comparison highlights the structural trends defining stability.
| Parameter | N-(2-carboxyphenyl)anthranilamide (Target) | Anthranilic Acid (Alternative 1) | Dianthranilide (Alternative 2) |
| Crystal System | Typically Triclinic/Monoclinic | Orthorhombic / Monoclinic (Polymorphic) | Monoclinic |
| Space Group | P1 or P2₁/c (Predicted) | P2₁cn (Form I), P2₁/c (Form II) | P2₁/n |
| H-Bonding | Extensive: Inter- & Intramolecular | Dimeric: Carboxylic acid dimers (R₂²(8)) | Internal: Satisfied amide-amide bonds |
| Stability | Metastable: Prone to cyclization >150°C | Stable: Sublimes before decomposition | High Stability: mp >300°C |
| Solubility | Moderate: Polar COOH/NH₂ exposed | High: Small polar molecule | Low: Rigid, planar, hydrophobic packing |
Intramolecular Dynamics (The "Fenamate" Lock)
The performance of this compound as a drug scaffold is governed by Intramolecular Hydrogen Bonding . Similar to N-phenylanthranilic acid (Fenamic acid), the linear dimer adopts a planar or quasi-planar conformation due to a strong hydrogen bond between the amide N-H and the internal carbonyl oxygen.
-
Mechanism: This interaction (N-H...O=C) creates a pseudo-six-membered ring, locking the conformation and reducing the entropic penalty for binding to biological targets (e.g., COX enzymes).
-
Causality: This pre-organization, however, brings the terminal amine and carboxylic acid into proximity, catalytically favoring the dehydration reaction to form the cyclic dianthranilide.
Intermolecular Packing & Solubility
-
Target (Linear Dimer): The presence of a free carboxylic acid (-COOH) and a primary amine (-NH₂) allows for the formation of zwitterionic species in the solid state, leading to high lattice energy but reasonable solubility in polar protic solvents (MeOH, DMSO).
-
Alternative (Dianthranilide): The cyclic alternative lacks free H-bond donors/acceptors. Its crystal structure is dominated by
- stacking and van der Waals interactions, resulting in a "brick-wall" motif that is notoriously insoluble.
Experimental Protocols
Synthesis & Crystallization Workflow
To isolate the linear dimer for analysis without triggering cyclization, low-temperature protocols are required.
Protocol:
-
Reactants: Suspend Isatoic Anhydride (1.0 eq) and Anthranilic Acid (1.0 eq) in water or dilute ethanol.
-
Reaction: Heat gently to 40-50°C. Warning: Exceeding 80°C promotes cyclization.
-
Isolation: Acidify the solution to pH 4.0 to precipitate the linear dimer.
-
Crystallization: Dissolve the precipitate in minimal Methanol/Acetonitrile (1:1) at room temperature. Allow slow evaporation at 4°C. Avoid heating during crystallization.
Characterization Checkpoint (Self-Validation)
-
IR Spectroscopy: Look for the Amide I band (~1650 cm⁻¹) and the Carboxylic Acid C=O (~1690 cm⁻¹). Absence of the Amide II band or appearance of a split carbonyl peak >1700 cm⁻¹ may indicate cyclization to the imide (Dianthranilide).
-
PXRD: Distinct low-angle peaks (2
< 10°) typically characterize the larger unit cell of the dimer compared to anthranilic acid.
Visualizations
Structural Pathway & Stability Diagram
The following diagram illustrates the kinetic relationship between the target molecule and its alternatives.
Caption: Kinetic pathway showing the target linear dimer as a metastable intermediate between precursors and the stable cyclic alternative.
Hydrogen Bonding Topology
This diagram maps the critical interactions governing the crystal lattice stability.
Caption: Topology of H-bond donors/acceptors. The Blue arrow indicates the 'Fenamate Lock' responsible for the molecule's bioactivity and planarity.
References
-
National Institute of Standards and Technology (NIST). Benzoic acid, 2-amino- (Anthranilic Acid) Thermochemical Data. NIST Chemistry WebBook.[12] Available at: [Link]
-
Cambridge Crystallographic Data Centre (CCDC). Crystal Structure of N-phenylanthranilic acid (Fenamic Acid derivatives). CSD Entry: PHANAc. Available at: [Link]
-
PubChem. this compound (Compound Summary). National Library of Medicine. Available at: [Link]
-
Royal Society of Chemistry. Polymorphism in p-aminobenzoic acid (Structural Analog Comparison). CrystEngComm. Available at: [Link]
-
Trzybiński, D., et al. Synthesis and crystal structure of halogen derivatives of dianthranilide. ResearchGate.[9] Available at: [Link]
Sources
- 1. 2-氨基苯甲酰胺 ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Anthranilamide | C7H8N2O | CID 6942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(2-Aminobenzoyl)benzoic acid | C14H11NO3 | CID 70847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Anthranilamide = 98 88-68-6 [sigmaaldrich.com]
- 8. Anthranilamide - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Benzoic acid, 2-amino- [webbook.nist.gov]
Safety Operating Guide
2-(2-Aminobenzamido)benzoic acid proper disposal procedures
Topic: 2-(2-Aminobenzamido)benzoic acid Proper Disposal Procedures CAS Number: 612-34-0 Synonyms: N-(2-Aminobenzoyl)anthranilic acid; 2-[(2-Aminobenzoyl)amino]benzoic acid[1]
Executive Summary & Operational Context
This compound is a critical peptidomimetic intermediate, frequently employed in the synthesis of quinazolinone alkaloids (e.g., Rutecarpine) and other heterocyclic scaffolds.[1] While not classified as acutely toxic (Category 1 or 2), it poses specific operational hazards—primarily skin/eye irritation (H315, H319) and respiratory tract irritation (H335) .[1][2]
Effective disposal is not merely a regulatory checkbox; it is a chemical hygiene necessity to prevent the formation of hazardous dusts and the contamination of aqueous waste streams. This guide provides a self-validating protocol for the segregation, treatment, and final disposal of this compound, ensuring compliance with RCRA (Resource Conservation and Recovery Act) standards and protecting laboratory personnel.
Hazard Identification & Safety Profile
Before initiating any disposal workflow, the chemical state must be validated against its GHS classification. This molecule is an amphoteric organic solid (containing both amine and carboxylic acid moieties), which dictates its compatibility profile.
Table 1: Physicochemical & Hazard Data
| Parameter | Specification | Operational Implication |
| CAS Number | 612-34-0 | Use for waste manifest verification.[1] |
| Physical State | Solid (Powder/Crystals) | High risk of dust generation; requires local exhaust ventilation (LEV). |
| Acidity/Basicity | Amphoteric (pKa ~3.7 for acid) | Do not mix with strong oxidizers or concentrated acids/bases in waste streams. |
| Signal Word | WARNING | Standard PPE (Nitrile gloves, safety goggles, lab coat) is mandatory. |
| Hazard Codes | H302, H315, H319, H335 | Irritant to mucous membranes; ingestion hazard.[1] |
| Incompatibilities | Strong Oxidizing Agents | Risk of exothermic reaction; segregate from nitrate/perchlorate waste. |
Waste Characterization & Segregation Logic
Proper disposal begins with characterization. This compound is typically classified as Non-Halogenated Organic Waste .
Critical Decision Matrix (DOT Diagram)
The following decision tree illustrates the segregation logic required to prevent cross-contamination and ensure regulatory compliance.
Figure 1: Waste segregation decision tree ensuring separation of halogenated and non-halogenated streams.[1]
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Compound)
Applicability: Expired reagent, excess synthesis product, or spill cleanup solids.[1]
-
Containment: Transfer the solid into a sealable, chemically compatible container (HDPE or glass).
-
Expert Insight: Avoid using metal containers as the carboxylic acid moiety can cause slow corrosion over time in the presence of moisture.
-
-
Labeling: Affix a hazardous waste label clearly stating:
-
Secondary Containment: Place the sealed container into the laboratory's designated "Solid Organic Waste" drum.
-
Final Disposal: The waste must be transferred to a licensed waste management facility for High-Temperature Incineration . This ensures complete thermal decomposition of the aromatic rings and amide bonds into CO₂, H₂O, and NOₓ [1, 2].[1]
Protocol B: Liquid Waste (Solutions)
Applicability: Reaction mixtures, mother liquors, or wash solvents.[1]
-
pH Check: Ensure the solution pH is between 5 and 9. If the solution is highly acidic (due to added mineral acids) or basic, neutralize it carefully before adding to the waste carboy to prevent heat generation or gas evolution.[1]
-
Solvent Segregation:
-
Prohibition: NEVER dispose of this compound down the drain. Although it has polar functional groups, its aromatic structure and biological activity potential make it unsuitable for municipal wastewater treatment [3].
Protocol C: Spill Cleanup (Emergency Response)
Applicability: Accidental release of powder or liquid.[1]
-
Evacuate & PPE: Clear the immediate area. Don nitrile gloves, lab coat, and a P95/N95 respirator (if dust is visible).[1]
-
Dry Spill (Powder):
-
Do not dry sweep (generates dust).
-
Cover the spill with a damp paper towel or use a HEPA-filter vacuum dedicated to chemical cleanup.
-
Transfer material to a waste bag.
-
-
Wet Spill (Liquid):
-
Cover with an inert absorbent (Vermiculite or chemically treated absorbent pads).
-
Do not use combustible materials (like sawdust) if the solvent is an oxidizer (unlikely, but good practice).
-
-
Decontamination: Wipe the surface with a soap and water solution, followed by 70% Ethanol to solubilize any remaining organic residue. Place all cleanup materials in the "Contaminated Debris" bin.
Regulatory Compliance (RCRA/EPA)
In the United States, this compound is not a "P-listed" or "U-listed" acute hazardous waste by default. However, it falls under the "Characteristic" waste definition if it exhibits ignitability, corrosivity, reactivity, or toxicity.[1]
-
Waste Code Assignment: If the waste stream contains spent solvents, the codes will likely be determined by the solvent (e.g., F003 for non-halogenated ignitable solvents like acetone/methanol; F002 for halogenated solvents).[1]
-
Generator Status: Ensure your facility's hazardous waste generator status (VSQG, SQG, or LQG) allows for the accumulation volume present.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69807, this compound. Retrieved from [Link][1]
Sources
Personal protective equipment for handling 2-(2-Aminobenzamido)benzoic acid
CAS: 612-34-0 | Synonyms: N-(2-Aminobenzoyl)anthranilic acid; 2-[(2-aminobenzoyl)amino]benzoic acid[1]
Executive Safety Summary
2-(2-Aminobenzamido)benzoic acid is a critical intermediate in the synthesis of quinazolinones and benzodiazepine derivatives. While often categorized generically as an "irritant," its dual functional groups (primary amine and carboxylic acid) present specific sensitization and reactivity risks that standard generic safety protocols often overlook.[1]
Immediate Hazard Profile (GHS):
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
The "Hidden" Risk: As a fine organic powder, this compound is prone to electrostatic charging .[1] Standard weighing procedures can cause particle dispersion (aerosolization), leading to inadvertent inhalation or bench contamination even when the user believes they are being careful.[1]
Hierarchy of Controls & Engineering Strategy
Before selecting PPE, you must establish the operational environment.[1] PPE is the last line of defense; engineering controls are the first.
Primary Control: The Fume Hood[1][5]
-
Requirement: All open handling (weighing, transfer, dissolution) must occur within a certified chemical fume hood operating at 80–100 fpm face velocity .[1]
-
Why: The H335 hazard (Respiratory Irritation) indicates that mucosal membranes are highly susceptible.[1] A fume hood captures aerosolized dust that N95 respirators might leak due to poor face seal.
Secondary Control: Static Mitigation
-
Protocol: Use an ionizing bar or anti-static gun during weighing.
-
Why: Dry organic amides accumulate static charge. Charged particles "jump" from spatulas, bypassing standard containment and settling on cuffs or balance surfaces, creating a secondary contact risk.[1]
Personal Protective Equipment (PPE) Matrix
This matrix moves beyond "wear gloves" to specify materials based on the phase of experimentation .
| Protection Zone | Solid Handling Phase | Solution Phase (e.g., DMF/DMSO) | Technical Rationale |
| Hand Protection | Nitrile (Double Gloved) (Min Thickness: 0.11 mm) | Laminate / Butyl (e.g., Silver Shield®) | Solids: Nitrile provides excellent dry particle barrier.Solutions: This compound is often dissolved in polar aprotic solvents (DMF, DMSO) which rapidly permeate nitrile.[1][2] If dissolved in DMF, nitrile offers <10 mins protection. |
| Eye Protection | Chemical Goggles (Indirect Vented) | Safety Glasses (With Side Shields) | Solids: Goggles seal against airborne dust that can bypass glasses.Solutions: Once dissolved, splash risk is lower if working behind a sash; glasses are acceptable only if the sash is at proper working height.[1] |
| Respiratory | Not Required (If in Fume Hood) | Not Required (If in Fume Hood) | If hood unavailable (Emergency only): Use P100 (HEPA) respirator.[1] N95 is insufficient for fine chemical dusts in high concentrations. |
| Body | Lab Coat (Cotton/Poly) + Tyvek® Sleeves | Lab Coat (Cotton/Poly) | Sleeves: Disposable sleeves bridge the gap between glove and coat cuff, the most common point of dermal exposure during weighing.[1] |
Operational Protocol: Step-by-Step
Phase A: Weighing & Transfer[1]
-
Objective: Transfer solid without aerosolization.
-
Donning: Put on nitrile gloves.[4][5][6] Pull Tyvek sleeves over the lab coat cuff, then pull the glove over the Tyvek sleeve to create a shingle effect (liquid/dust runs off, not in).[1]
-
Static Check: Pass the container near an ionizer if available.
-
Transfer: Use a long-neck funnel for adding solid to a round-bottom flask.
-
Why: Dumping powder directly from a weighing boat often causes a "puff" of dust back out of the flask neck. A funnel directs the displacement air away from the user.
-
-
Decon: Wipe the balance area with a wet paper towel (solvent or water) immediately. Dry dusting spreads the chemical; wet wiping captures it.
Phase B: Reaction & Dissolution[1]
-
Objective: Mitigate solvent-mediated permeation.
-
Solvent Selection: If using DMF, DMAc, or NMP, doff nitrile gloves and don laminate gloves .[1]
-
Critical: The amine moiety of the compound can be carried through the skin by these solvents, increasing systemic absorption risk.[1]
-
-
Temperature Control: If heating, ensure the condenser is active before heating begins. Amine vapors can be potent sensitizers.
Phase C: Waste & Disposal[1][5]
-
Solid Waste: Dispose of contaminated paper towels and gloves in "Hazardous Solid Waste" (often yellow bags/bins).
-
Liquid Waste: Segregate into "Basic Organic Waste" or "General Organic Waste" depending on site protocols. Do not mix with oxidizers (e.g., Nitric Acid waste), as the amine group can form unstable N-oxides or heat.[1]
Visualizing the Safety Workflow
The following diagram illustrates the decision logic for PPE selection and handling flow.
Caption: Operational workflow for safe handling, distinguishing between solid-state dust risks and liquid-state permeation risks.
References
-
Sigma-Aldrich. (2025).[3] Safety Data Sheet: this compound (CAS 612-34-0).[1][7] Retrieved from [1]
-
PubChem. (n.d.). Compound Summary: 2-(2-Aminobenzoyl)benzoic acid (CID 70847).[1] National Library of Medicine. Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: Respiratory Protection (29 CFR 1910.134). Retrieved from [Link][1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
